PEG-3 oleamide

Catalog No.
S951569
CAS No.
26027-37-2
M.F
C24H47NO4
M. Wt
413.643
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PEG-3 oleamide

CAS Number

26027-37-2

Product Name

PEG-3 oleamide

IUPAC Name

(Z)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]octadec-9-enamide

Molecular Formula

C24H47NO4

Molecular Weight

413.643

InChI

InChI=1S/C24H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-18-20-28-22-23-29-21-19-26/h9-10,26H,2-8,11-23H2,1H3,(H,25,27)/b10-9-

InChI Key

MOUZJOLAMBUMFE-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOCCO

Synonyms

Ethomid O, 17(TM)

The exact mass of the compound PEG-3 oleamide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Polyethylene Glycol (PEG): Synthesis & Properties

Author: Smolecule Technical Support Team. Date: February 2026

PEG is a synthetic, water-soluble polymer made from ethylene oxide (EO) monomers. Its properties, such as molecular weight and geometry (linear, branched, star), can be tightly controlled during synthesis [1].

Table 1: Characteristics and Applications of Polyethylene Glycol (PEG)

Aspect Description & Key Details
Chemical Structure HO-[CH₂-CH₂-O]ₙ-H [1]
Synthesis Method Ring-opening polymerization of ethylene oxide. Initiators and bases (e.g., potassium naphthalenide) are critical for controlling molecular weight and end-group functionality [2] [1].
Key Property Hydrophilic, flexible polymer chain that binds water molecules; confers "stealth" properties by reducing protein adsorption and immunogenicity [3] [1].
Primary Role in Drug Delivery Improves drug solubility, circulation time, stability, and reduces enzymatic degradation and immunogenicity [3] [1].

Oleamide: A Biological Signaling Molecule

Oleamide is a naturally occurring fatty acid amide that functions as a signaling molecule in the body. It is not typically "synthesized" in a lab for biological studies in the same way as PEG, but is instead studied in the context of its biosynthesis and biological actions [4] [5].

Table 2: Characteristics and Biological Roles of Oleamide

Aspect Description & Key Details
Chemical Structure CH₃(CH₂)₇CH=CH(CH₂)₇CONH₂ (a long-chain fatty acid amide derived from oleic acid) [6]
Biosynthesis Pathways Primarily via the conversion of oleoylglycine by the enzyme PAM, or through the condensation of oleoyl-CoA and ammonia by Cytochrome c [5].

| Key Biological Actions | - Sleep Induction: Accumulates in cerebrospinal fluid during sleep deprivation [4] [6].

  • Receptor Interactions: Modulates GABA(A), serotonin (5-HT), and cannabinoid CB1 receptors [4] [5] [6].
  • Cellular Communication: Inhibits gap junction communication between cells [5]. | | Metabolism | Rapidly broken down by the enzyme Fatty Acid Amide Hydrolase (FAAH) [4] [6]. |

Proposed Workflow for PEG-Oleamide Conjugate Synthesis

To create a PEG-Oleamide conjugate, you would need to link the PEG polymer chain to the oleamide molecule. The following diagram outlines the logical workflow and major considerations for planning this synthesis, based on general principles of polymer conjugation.

G Start Plan PEG-Oleamide Conjugation Consideration1 Considerations: - PEG Molecular Weight - Functional Group Compatibility - Reaction Solvent (e.g., DCM) - Catalyst Start->Consideration1 Define Requirements Step1 Step 1: Activate PEG (e.g., create PEG with carboxylic acid end-group) Step2 Step 2: Coupling Reaction Link activated PEG to Oleamide (Note: Oleamide's amine group may require protection) Step1->Step2 Step3 Step 3: Purification & Analysis Purify conjugate via precipitation, dialysis, or chromatography. Analyze with NMR, SEC. Step2->Step3 Consideration1->Step1

PEG-Oleamide Synthesis Workflow

Methodology for PEG-Ester Synthesis (Foundational Step)

A highly relevant patent (CN101747192B) details the synthesis of PEG oleate, which is a conjugate of PEG and oleic acid [7]. This provides a direct methodological precedent for coupling PEG to a fatty acid chain, which can be adapted for oleamide.

Direct Esterification Method [7]:

  • Reaction: Polyethylene glycol (e.g., PEG 400) reacts with oleic acid.
  • Catalyst: A Brønsted acid catalyst, such as p-toluenesulfonic acid or dodecylbenzenesulfonic acid.
  • Co-catalyst: Triethanolamine is used to improve product color and reduce byproducts.
  • Conditions: The reaction is carried out under a vacuum at temperatures between 110-130°C.
  • Workup: The crude product is neutralized, washed with water, and dried to obtain purified PEG oleate.

This method demonstrates a viable route to a PEG-fatty acid conjugate. To obtain PEG-oleamide, the target amine group on oleamide would require careful handling, likely involving protection/deprotection strategies or the use of a different coupling reagent that targets the amine directly.

Key Experimental Considerations for Researchers

When undertaking this synthesis, please pay close attention to the following:

  • PEG Activation is Crucial: The terminal hydroxyl group of PEG has low reactivity. You must first convert it into a more reactive leaving group (e.g., tosylate) or a functional group like a carboxylic acid to facilitate coupling with the amine group of oleamide.
  • Handle Oleamide's Amine with Care: The primary amine on oleamide is nucleophilic but can also be sensitive. Using standard peptide coupling reagents (e.g., EDC, DCC) might be a more suitable and milder approach than the high-temperature esterification used for PEG oleate.
  • Characterization is Non-Negotiable: After synthesis and purification, you must confirm the structure of the conjugate. ¹H NMR is essential for confirming the chemical bond formation, while Size Exclusion Chromatography (SEC) should be used to verify the molecular weight and purity of the final polymer-conjugate [8].

References

Chemical Profile and General Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identity and general functions of PEG-3 Oleamide from the search results.

Property Description
Chemical Identity Amide derivative of oleic acid and polyethylene glycol (PEG) [1] [2] [3].
CAS Number 26027-37-2 [1].
INCI Name This compound [1] [2].
Primary Functions Surfactant (cleansing, emulsifying) [1] [2] [3].
Common Applications Facial cleansers, body washes, shampoos, creams, lotions, and industrial coatings [1] [3].

Available Data on Solubility and Stability

Information specifically on the solubility and stability of this compound is limited. The available details are inferred from its chemical structure and general PEG properties.

Parameter Available Information & Inferences
Solubility Acts as an emulsifier, meaning it is soluble in and can stabilize mixtures of both oil and water [1] [2] [3]. Its surfactant nature suggests it has amphiphilic properties (both hydrophilic and lipophilic) [3]. No specific quantitative solubility data (e.g., in water, ethanol, DMSO) was found.
Stability Information on chemical stability (e.g., towards pH, heat, oxidation) was not found in the search results.
Experimental Protocol No specific experimental methods for measuring this compound's solubility or stability were identified.

General PEG Solubility and Measurement Techniques

While data on this compound is sparse, the search results contain relevant information on the behavior of PEG polymers and a general method for measuring protein solubility that highlights PEG's role as a precipitating agent.

  • PEG Solubility Principles: Polyethylene glycol (PEG) is water-soluble due to hydrogen bonding between its ether oxygen atoms and water molecules. Its dissolution behavior can be studied using solubility parameters (like the Hildebrand parameter), which help predict compatibility with solvents [4].
  • PEG Precipitation Assay: This method uses PEG as a crowding agent to measure the relative solubility of proteins. The mechanism is based on an excluded volume effect, where PEG induces protein precipitation without denaturation. The following diagram illustrates the automated workflow of this assay [5].

f start Start step1 A. Prepare PEG and Protein Stocks start->step1 step2 B. Automated PEG Dilution and Sample Mixing step1->step2 step3 C. Incubate Plate (48 hours, 4°C) step2->step3 step4 D. Centrifuge to Spin-Down Precipitates step3->step4 step5 E. Transfer Supernatant to UV-Transparent Plate step4->step5 step6 F. Quantify Supernatant Concentration by Absorbance step5->step6 end Analyze Sigmoidal Curve for S-value step6->end

Workflow of the automated PEG precipitation assay for measuring relative protein solubility [5].

References

What is PEG-3 Oleamide?

Author: Smolecule Technical Support Team. Date: February 2026

PEG-3 Oleamide is a synthetic, non-ionic surfactant derived from oleic acid (a fatty acid commonly found in vegetable oils like olive or sunflower oil) and polyethylene glycol [1] [2]. Its structure combines a lipophilic (oil-attracting) oleamide backbone with a hydrophilic (water-attracting) chain of three ethylene oxide units, which gives it its surfactant properties [2] [3].

Technical Profile of this compound

Attribute Description
Chemical Names This compound, Amide OMV-3 [1]
INCI Name This compound [1]
CAS Registry Number 26027-37-2 [1]
Chemical Structure Amide of oleic acid and a short-chain PEG (3 ethylene oxide units) [1] [2]
Primary Functions Surfactant (Cleansing agent), Emulsifier [3]
Common Applications Facial cleansers, body washes, shampoos, micellar waters, makeup removers, lightweight lotions, and industrial coatings [1] [2]

Synthesis and Mechanism of Action

Synthesis Pathway The production of this compound is a two-step process [2]:

  • Formation of Oleamide: Oleic acid first reacts with ethanolamine to form oleamide [2].
  • Ethoxylation: The oleamide is then treated with an average of three units of ethylene oxide under controlled conditions to form the final this compound product [1] [2].

The following diagram illustrates this synthesis workflow:

G Start Start: Oleic Acid Step1 Reaction with Ethanolamine Start->Step1 Intermediate Intermediate: Oleamide Step1->Intermediate Step2 Treatment with Ethylene Oxide (x3) Intermediate->Step2 End Final Product: This compound Step2->End

Functional Mechanism As a surfactant, this compound works by reducing the surface tension between water and oil [3]. Its molecule has a lipophilic tail (the oleamide part) that binds to oil, grease, and dirt, and a hydrophilic head (the PEG-3 part) that binds to water [2]. This structure allows it to:

  • Emulsify: Stabilize mixtures of oil and water, preventing separation in products like lotions and creams [1] [3].
  • Clean: Surround and lift oils and grime from skin and hair, allowing them to be rinsed away with water [2] [3].

Applications and Safety

Key Industry Applications

  • Cosmetics & Personal Care: Primarily used in rinse-off products for its gentle yet effective cleansing and foam-producing properties. It is valued for leaving skin feeling clean without tightness [1] [2].
  • Industrial & Technical: Used as an additive in coatings, lubricants, and plastics to improve viscosity and stability [1].

Safety and Regulatory Profile

  • Comedogenicity: Has a low comedogenic rating of 1/5, meaning it is unlikely to clog pores, especially as it is primarily used in rinse-off products [2].
  • Tolerance: Generally well-tolerated by all skin types, though individuals with a specific sensitivity to PEG compounds may experience irritation [2].
  • Regulatory Status: It is approved for use in cosmetic products and is subject to relevant regulatory frameworks, such as those in the European Union [3].

Guidance for Further Research

The search results indicate that publicly available information on this compound is predominantly oriented toward cosmetic and industrial uses. For your research in drug development, I suggest the following paths to obtain more specific technical data:

  • Consult Specialty Chemical Databases: Search for this compound on platforms like SciFinder-n or Reaxys, which provide detailed chemical data, patents, and journal articles that may discuss its pharmaceutical applications.
  • Review Patent Literature: Investigate patents for drug formulation technologies, as non-ionic surfactants like this compound are often used to enhance drug solubility and delivery.
  • Contact Suppliers Directly: Reach out to technical specialists at chemical manufacturers (like Chempri, cited in one of the sources) for in-depth technical dossiers, purity specifications, and toxicological data not available in the public domain [1].

References

Comprehensive Technical Guide: Surfactant Properties of PEG-3 Oleamide for Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PEG-3 Oleamide

This compound is a non-ionic surfactant with significant applications in various industries, including pharmaceutical formulations and drug delivery systems. This oleic acid derivative represents a class of ethoxylated amides characterized by a hydrophobic fatty acid chain coupled with a hydrophilic polyethylene glycol moiety. The compound is identified by CAS number 26027-37-2 and functions as a versatile emulsifying agent and stabilizer in multiple formulations [1]. The "3" in its nomenclature refers to the average number of ethylene oxide units in the polyethyleneglycol chain, which significantly influences its hydrophilic-lipophilic balance (HLB) and subsequent surfactant properties [2].

For research and development professionals, understanding the precise properties and behavior of this compound is essential for optimizing formulations, particularly in emulsion-based drug delivery systems where stability, biocompatibility, and precise performance characteristics are critical. This technical guide provides a comprehensive analysis of this compound's surfactant properties, experimental characterization methodologies, and potential pharmaceutical applications based on current available data.

Chemical Structure and Fundamental Properties

Structural Characteristics

This compound is a polyethylene glycol derivative synthesized through the controlled reaction of oleic acid with polyethylene glycol, resulting in a chemical structure formally known as poly(oxy-1,2-ethanediyl), .α.-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-.ω.-hydroxy- (3 mol EO average molar ratio) [1]. The compound features:

  • A hydrophobic tail derived from oleic acid (C18:1), containing a cis-double bond at the 9th carbon that introduces molecular kinks affecting packing parameters
  • A hydrophilic head group consisting of three repeating ethylene oxide units (PEG-3)
  • An amide linkage that connects the hydrophobic and hydrophilic moieties, providing chemical stability and influencing interfacial behavior

The molecular formula is (C₂H₄O)ₙ-C₂₀H₃₉NO₂, where n represents approximately 3 ethylene oxide units [1]. This specific architectural arrangement creates the amphiphilic character essential for surfactant functionality, allowing the molecule to orient at interfaces and reduce interfacial tension between immiscible phases.

Fundamental Physicochemical Properties

Table 1: Fundamental Properties of this compound

Property Specification Reference
CAS Number 26027-37-2 [1]
Formula (C₂H₄O)ₙ-C₂₀H₃₉NO₂ [1]
Assay 95.00 to 100.00% [1]
FDA UNII Not specified [1]
Food Chemicals Codex Not listed [1]
Occurrence in nature Not found [1]

The compound is synthetically produced and does not occur naturally, ensuring batch-to-batch consistency in pharmaceutical applications [1]. The assay purity ranges between 95-100%, indicating high material quality suitable for research and development purposes.

Functional Properties and Surfactant Mechanisms

Primary Surfactant Functions

This compound exhibits two primary surfactant functions that make it valuable in formulation science:

  • Surfactant-cleansing: As a surface-active agent, it reduces surface tension between liquids, solids, and gases, facilitating the removal of soil and impurities from skin, hair, and surfaces [2] [3]. This property stems from its ability to form micellar structures that encapsulate and solubilize hydrophobic materials.

  • Surfactant-emulsifying: It promotes the formation and stabilization of intimate mixtures between immiscible liquids (particularly oil and water) by modifying interfacial tension, enabling the creation of stable emulsions [2] [3]. This functionality is particularly valuable in pharmaceutical emulsions where system stability is critical for dosage consistency.

Mechanism of Action

The surfactant activity of this compound derives from its amphiphilic molecular structure. When introduced at oil-water interfaces, the molecule orients itself with the hydrophobic oleamide moiety dissolved in the oil phase and the hydrophilic PEG-3 chain extending into the aqueous phase. This molecular arrangement results in a reduction of interfacial tension and forms a protective barrier around emulsion droplets, preventing coalescence through both electrostatic and steric stabilization mechanisms [2].

The three ethylene oxide units in the hydrophilic head group provide an optimal balance between hydrophilicity and molecular size, creating sufficient steric hindrance to prevent droplet aggregation while maintaining adequate water compatibility. The amide linkage contributes to the structural integrity of the interfacial film through potential hydrogen bonding with adjacent molecules and aqueous phase components.

Experimental Characterization and Methodologies

Synthesis and Production Methodology

The production of this compound involves a carefully controlled chemical process that combines oleic acid and polyethylene glycol:

  • Reaction System: Oleic acid (typically derived from vegetable sources) is heated in the presence of PEG under controlled conditions [4].
  • Process Control: The reaction requires precise temperature control and potentially catalytic agents to ensure complete amide bond formation while minimizing side reactions.
  • Purification: The crude product undergoes purification processes to remove unreacted starting materials and byproducts, ensuring the final material meets specifications [4].

Table 2: Experimental Parameters for Surfactant Characterization

Test Parameter Methodology Key Measurements
Emulsification capacity Oil-in-water emulsion formation Emulsion stability over time, droplet size distribution
Interfacial tension Wilhelmy plate or du Noüy ring Reduction in interfacial tension at various concentrations
Solubilization potential Phase behavior studies Concentration required for solubilization of hydrophobic compounds
Critical micelle concentration (CMC) Surface tension vs. concentration plot Concentration where micelle formation begins
Performance Characterization Protocols

For researchers evaluating this compound, the following experimental approaches are recommended:

  • Emulsification Efficiency Testing: Prepare a series of oil-in-water emulsions with varying concentrations of this compound (0.1-5% w/v). Combine with fixed oil phase (e.g., mineral oil, isopropyl myristate) at 10:90 oil-to-water ratio. Homogenize using high-shear mixing (10,000 rpm for 2 minutes). Evaluate emulsion stability by monitoring phase separation over 24-72 hours and characterize droplet size distribution using light scattering techniques [2].

  • Interfacial Tension Measurement: Prepare aqueous solutions of this compound across concentration range (0.001-1% w/v). Measure interfacial tension against representative oils (e.g., sesame oil for pharmaceutical applications) using a tensiometer with du Noüy ring method. Plot interfacial tension versus logarithm of concentration to determine critical micelle concentration (CMC) and efficiency parameters [2].

  • Foam Characterization: Prepare 0.25% surfactant solution in distilled water. Utilize foam column test with controlled gas sparging (e.g., 100 mL/min for 30 seconds). Measure initial foam height and monitor decay over time (every minute for 10 minutes) to determine foam capacity and stability [5].

The following diagram illustrates the key experimental workflow for characterizing this compound surfactant properties:

G Start Sample Preparation A Solution Preparation Start->A B Emulsification Testing A->B C Interfacial Tension Measurement A->C D Foam Characterization A->D E Stability Assessment B->E F Data Analysis C->F D->F E->F

Figure 1: Experimental workflow for comprehensive characterization of this compound surfactant properties, highlighting parallel assessment pathways.

Formulation Considerations and Applications

Compatibility and Stability Profiles

This compound demonstrates broad formulation compatibility with other cosmetic and pharmaceutical ingredients. As a non-ionic surfactant, it exhibits compatibility with most ionic and non-ionic excipients, though compatibility testing is recommended when formulating with specific active pharmaceutical ingredients (APIs). The ethylene oxide-based structure contributes to its high water solubility and hygroscopicity, important considerations for formulation scientists designing aqueous-based systems [2].

Stability considerations include:

  • pH Stability: PEG derivatives generally maintain stability across a wide pH range (typically 4-9), though extensive exposure to highly acidic or alkaline conditions should be avoided to prevent decomposition.
  • Thermal Stability: The compound remains stable at standard processing temperatures, but excessive heat should be avoided during manufacturing to prevent oxidative degradation of the unsaturated oleic acid moiety.
  • Oxidative Stability: The presence of a double bond in the oleamide chain introduces potential sensitivity to oxidative degradation, which may be mitigated through appropriate antioxidant selection in final formulations.
Pharmaceutical Application Potential

While detailed pharmaceutical applications of this compound specifically are not extensively documented in the available literature, its functional properties suggest several potential applications based on its surfactant classification:

  • Emulsion-Based Drug Delivery: As an oil-in-water emulsifier, this compound could stabilize topical, oral, or intravenous emulsions containing hydrophobic active ingredients [2].

  • Solubilization Enhancement: The surfactant properties may improve aqueous solubility of poorly water-soluble drugs through micellar solubilization, potentially enhancing bioavailability [2].

  • Topical Formulations: The compound's presence in cosmetic formulations suggests applicability in topical pharmaceutical preparations, where it may contribute to skin permeation enhancement while maintaining favorable tolerance profiles [2].

Safety and Regulatory Considerations

Safety Profile Assessment

The safety assessment of polyethylene glycols and their derivatives has been comprehensively reviewed in toxicological literature. According to available information:

  • PEG derivatives generally demonstrate very good skin tolerance when used in cosmetic and topical applications [2].
  • A comprehensive safety assessment of polyethylene glycols (PEGs) and their derivatives as used in cosmetic products has been published in Toxicology (2005), providing a scientific basis for safety evaluation [2].
  • While specific toxicological data for this compound (oral/parenteral toxicity, dermal toxicity, and inhalation toxicity) is listed as "not determined" in some safety databases [1], the established safety profiles of structurally similar PEG derivatives provide useful guidance for preliminary safety assessment.
Regulatory Status

Regulatory aspects of this compound include:

  • The ingredient is subject to cosmetics regulation in the EU, with different regulations potentially applying outside the EU [2].
  • It is not currently listed in the Food Chemicals Codex, which may limit immediate food or oral pharmaceutical applications without additional safety documentation [1].
  • As with all formulation components, regulatory status varies by region and intended application, requiring specific verification for target markets and product categories.

Research Gaps and Future Directions

Based on the available information, several knowledge gaps present opportunities for further research:

  • Detailed Physicochemical Characterization: Comprehensive studies determining critical micelle concentration (CMC), aggregation number, phase behavior, and temperature effects on this compound would enhance understanding of its performance characteristics.

  • Pharmaceutical Compatibility Studies: Systematic investigation of compatibility with various active pharmaceutical ingredients and excipients would clarify formulation opportunities and limitations.

  • Advanced Delivery Applications: Exploration of potential in nanoemulsions, microemulsions, and other advanced drug delivery systems could reveal novel applications beyond conventional emulsion stabilization.

  • Toxicological Profiling: Expanded safety assessment, including cytotoxicity, irritation potential, and sensitization potential, would strengthen the safety database for pharmaceutical applications.

References

PEG-3 oleamide synthesis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PEG-3 Oleamide

This compound, also known as Amide OMV-3, is a non-ionic surfactant synthesized from oleic acid and polyethylene glycol (PEG) [1] [2]. It is widely used in industrial and cosmetic formulations for its emulsifying, stabilizing, and cleansing properties [1] [2]. The molecule features a fatty acid amide "tail" (oleamide) that provides an affinity for oils, and a short, hydrophilic PEG "head" that is water-soluble, making it effective at stabilizing mixtures of oil and water [2].

General Synthesis and Manufacturing Overview

The production of this compound is a two-step process that involves first forming the oleamide backbone and then reacting it with ethylene oxide.

G Oleic Acid Oleic Acid Oleamide Oleamide Oleic Acid->Oleamide Step 1: Reaction with Ethanolamine This compound This compound Oleamide->this compound Step 2: Ethoxylation (3 mol EO)

  • Step 1: Formation of Oleamide: The process begins with oleic acid, a fatty acid commonly derived from vegetable oils like olive or sunflower oil [2]. It undergoes a condensation reaction with ethanolamine to form oleamide [2].
  • Step 2: Ethoxylation: The oleamide is then treated with ethylene oxide in a controlled reaction to add an average of three ethylene oxide units, forming a short PEG chain [1] [2]. This step requires careful purification to ensure the final product's quality and properties [1].

Functions and Applications

This compound's structure grants it multiple functional roles across different industries. The table below summarizes its primary functions and applications.

Function Mechanism Primary Applications
Emulsifier [1] Stabilizes oil-water mixtures, creating a homogeneous consistency and improving shelf life [1] [2]. Creams, lotions, industrial coatings [1].
Surfactant/Cleansing Agent [2] Loosens dirt, sweat, and excess oil from skin and hair, allowing them to be rinsed away with water [2]. Facial cleansers, body washes, shampoos, makeup removers [2].
Thickener [1] Increases the viscosity of liquid formulations [1]. Lotions, creams, lubricants [1].

Characterization and Quality Control

While specific analytical data for this compound is limited in the search results, the table below outlines standard parameters and methods relevant for characterizing such compounds.

Parameter Specification / Method Notes
CAS Number 26027-37-2 [3] [1] Unique chemical identifier.
INCI Name This compound [1] International Nomenclature of Cosmetic Ingredient.
Molecular Formula C₂₄H₄₇NO₄ [3] -
Average Mass 413.643 Da [3] -
Structural Confirmation NMR Spectroscopy, Mass Spectrometry Standard techniques for verifying chemical structure.
Purity Assessment HPLC (High-Performance Liquid Chromatography) To determine levels of the main product and any impurities.

Experimental Considerations for R&D

For researchers working with this compound, several practical aspects should be considered:

  • Low Comedogenic Potential: It has a low tendency to clog pores (comedogenic rating of 1/5), making it suitable for facial cleansers and products for acne-prone skin [2].
  • Toxicity and Sensitization: It is generally well-tolerated and considered low-risk, especially in rinse-off products. However, as with any surfactant, it may cause mild irritation if left on compromised skin for extended periods [2].
  • Industrial Handling: It is typically available in various packaging formats, including IBCs, drums, and cans for industrial use [1].

Conclusion and Research Outlook

This compound is a versatile and effective ingredient with well-established emulsifying and cleansing properties for cosmetic and technical applications [1] [2]. Its synthesis follows a clear two-step industrial process, though detailed laboratory-scale reaction parameters are not publicly listed.

Future research could focus on optimizing the ethoxylation process for higher purity or yield, exploring novel applications in drug delivery systems, or further investigating its compatibility and synergistic effects with other modern excipients.

References

Chemical Context of Oleamide and Ethoxylation

Author: Smolecule Technical Support Team. Date: February 2026

Oleamide is a fatty acid amide, well-known in neuroscience for its sleep-inducing and cannabinoid-like effects [1] [2]. Industrially, it is widely used as a slip and anti-blocking agent in plastics like polyethylene and polypropylene films. Its function relies on migrating to the polymer surface to reduce friction [3].

Ethoxylation is a common industrial process where ethylene oxide (EO) adds to a substrate containing a reactive hydrogen atom, such as an alcohol or amine, typically under base catalysis [4].

While the search results confirm that oleamide can be ethoxylated, the specific reaction conditions for creating N,N-bis-(2-Hydroxyethyl) Oleamide (a product of reacting oleamide with two moles of ethylene oxide) are not detailed in the public domain [5].

General Ethoxylation Reaction Framework

Based on the general ethoxylation process for similar substrates like alcohols and amines, the following table outlines the typical parameters. You can use this as a starting point for developing a specific protocol for oleamide.

Reaction Parameter Typical General Conditions Considerations for Oleamide
Substrate Primary alcohols, amines [4] Primary fatty acid amide [3]
Catalyst Base (e.g., KOH, NaOH) [4] Likely requires a strong base catalyst
Temperature ~150-180 °C [4] High temperature required to activate EO
Pressure 1-2 bar [4] Elevated pressure to contain gaseous EO
Reaction Atmosphere Inert gas (e.g., N₂) Necessary for safety due to EO flammability
Stoichiometry Controlled EO molar feed Determines the number of ethoxylate units (n)

The generalized reaction can be represented as: Oleamide + n Ethylene Oxide → Ethoxylated Oleamide

Below is a workflow diagram illustrating the core stages of a standard ethoxylation process.

Reactor Reactor Setup Charge Charge Substrate & Catalyst Reactor->Charge Purity Purge with Inert Gas Charge->Purity Heat Heat to Reaction Temp Purity->Heat Feed Controlled EO Feed Heat->Feed Hold Maintain T & P until reaction complete Feed->Hold Cool Cool & Vent Unreacted EO Hold->Cool Neutralize Neutralize Catalyst Cool->Neutralize Analyze Analyze Product Neutralize->Analyze

Critical Safety and Experimental Notes

  • Thermal Runaway Hazard: The ethoxylation reaction is highly exothermic (ΔH ≈ -92 kJ/mol of EO) [4]. A controlled feed rate of ethylene oxide and efficient cooling are essential to prevent a dangerous pressure and temperature surge.
  • Ethylene Oxide Handling: EO is flammable, highly reactive, and a known carcinogen [4] [6]. Experiments must be conducted in a properly vented fume hood using a pressurized reactor rated for the intended pressure and temperature.
  • Product Analysis: The product mixture will likely contain molecules with varying lengths of ethoxylate chains (a distribution of 'n'). Characterization typically involves:
    • Hydroxyl Value (OH#): To determine the extent of ethoxylation.
    • Gas Chromatography (GC): To analyze the homolog distribution. As noted for similar surfactants, derivatization may be necessary for GC analysis [4].
    • Nuclear Magnetic Resonance (NMR): To confirm chemical structure.

References

PEG-3 oleamide industrial production

Author: Smolecule Technical Support Team. Date: February 2026

PEG-3 Oleamide Overview

Property Description
Chemical Name This compound, also known as Amide OMV-3 [1].
INCI Name This compound [1].
CAS Number 26027-37-2 [1].
Production Process A reaction involving oleic acid and polyethylene glycol (PEG) [1].
Primary Functions Emulsifier, stabilizer, thickener, and emollient [1] [2].
Common Applications Used in cosmetic products (creams, lotions) and technical applications (coatings, lubricants) [1].

Broader Context: PEGylation in Pharmaceuticals

While specific industrial data for this compound is unavailable, the principle of PEGylation—attaching PEG chains to molecules—is a well-established and critical technology in drug development [3]. This process significantly improves the therapeutic properties of drugs [3] [4].

The table below lists selected FDA-approved PEGylated drugs to illustrate the commercial and therapeutic importance of this technology.

Drug (Generic Name) Therapeutic Area Year Approved Key Benefit of PEGylation
Palopegteriparatide (YORVIPATH) [4] Hypoparathyroidism 2024 Increases circulating half-life [4].
Avacincaptad pegol (Izervay) [4] Geographic Atrophy 2023 Increases circulating half-life [5].
Pegunigalsidase alfa (Elfabrio) [4] Fabry Disease 2023 Enhances enzyme stability [5].
Lonapegsomatropin (Skytrofa) [4] Growth Hormone Deficiency 2021 Increases circulating half-life [5].
Pegfilgrastim (Neulasta) [3] Chemotherapy-induced Neutropenia 2002 Reduces renal clearance, allowing for less frequent dosing [3] [4].

The general workflow for producing a PEGylated compound like this compound involves a few key stages, derived from the basic description in the search results. The diagram below outlines this general concept.

Start Start: Raw Materials Step1 Reaction Step: Combine Oleic Acid and Polyethylene Glycol (PEG) Start->Step1 Heat Step2 Purification Step Step1->Step2 Purify Step3 Final Product: This compound Step2->Step3

References

PEG-3 oleamide emulsifier applications

Author: Smolecule Technical Support Team. Date: February 2026

Understanding PEG-3 Oleamide

This compound (also known as Amide OMV-3) is a non-ionic surfactant created by reacting oleic acid with three units of ethylene oxide (PEG-3), resulting in a molecule with both lipophilic (oil-attracting) and hydrophilic (water-attracting) sections [1] [2]. Its key functions in formulations are:

  • Surfactant - Cleansing: Helps to cleanse skin and hair by reducing surface tension, allowing water to rinse away dirt, sweat, and oils [3] [2].
  • Surfactant - Emulsifying: Promotes the formation and stability of fine mixtures of oil and water (emulsions), preventing the components from separating [3] [2].
  • Thickening: Can improve the viscosity of liquid formulations [1].

Technical Specifications & Application Data

The table below summarizes quantitative data and typical applications for this compound.

Property Specification / Value Application Notes
INCI Name This compound [1] Standardized nomenclature for cosmetic ingredients.
CAS Number 26027-37-2 [1] Unique chemical identifier.
Chemical Structure Amide of Oleic Acid + 3 Ethylene Oxide units [1] [2] Lipophilic tail (oleic acid) + short hydrophilic head (PEG-3).
Primary Functions Emulsifier, Cleansing Agent, Stabilizer, Thickener [1] [3] [2] Versatile roles in formulations.
Typical Application Areas Creams, Lotions, Make-up, Facial Cleansers, Body Washes, Shampoos, Micellar Waters [1] [2] Common in both leave-on and rinse-off products.
Emulsion Type Suitability Oil-in-Water (O/W) [2] Helps disperse oil droplets in a continuous water phase.
Comedogenic Rating 1 (Low potential to clog pores) [2] Generally suitable for facial products and acne-prone skin.
Skin Tolerance Generally well-tolerated; low risk of irritation in rinse-off products [2] Mildness profile supports use in gentle formulations.

Experimental Protocol: Formulating a Basic O/W Lotion

This protocol outlines a general methodology for creating a stable oil-in-water emulsion using this compound, which can serve as a base for further development.

1. Objective To prepare and evaluate a stable oil-in-water lotion using this compound as the primary emulsifier.

2. Materials

  • Oil Phase: Lightweight oils (e.g., Caprylic/Capric Triglyceride, Mineral Oil).
  • Aqueous Phase: Deionized Water, Glycerin (humectant).
  • Emulsifier: this compound.
  • Co-emulsifier/Stabilizer (optional): Cetyl Alcohol.
  • Preservative: Broad-spectrum preservative (e.g., Phenoxyethanol).
  • Equipment: Heated magnetic stirrer, beakers, thermometer, pH meter.

3. Procedure 1. Separation of Phases: Weigh the oil phase components (oils, this compound, cetyl alcohol) into one beaker and the aqueous phase components (water, glycerin) into another. 2. Heating: Heat both phases separately to 70-75°C with gentle stirring until all components are fully melted and dissolved. 3. Emulsification: Slowly add the oil phase to the aqueous phase while under high-shear homogenization to ensure uniform dispersion of oil droplets. 4. Cooling & Addition: Cool the emulsion with continuous slow stirring. At below 40°C, add the heat-sensitive preservative. 5. pH Adjustment (if needed): Check the pH and adjust if necessary for skin compatibility or stability. 6. Packaging: Transfer the final lotion to a suitable container once it reaches room temperature.

4. Evaluation & Characterization

  • Physical Stability: Centrifugal testing at 3000 rpm for 30 minutes and visual inspection for phase separation over 4 weeks at room temperature, 4°C, and 40°C [1] [2].
  • Viscosity Profile: Measure viscosity at 25°C using a rotational viscometer at different time points to monitor thickening efficacy and stability [1].
  • Microscopic Analysis: Use optical microscopy to observe the size and distribution of oil droplets in the water phase [2].

Research Considerations & Safety

  • Regulatory Status: this compound is approved for use in cosmetic products in the EU, but its status as a pharmaceutical excipient should be verified with relevant regulatory bodies (e.g., FDA, EMA) [3].
  • Starting Material Origin: The oleic acid used is typically derived from vegetable oils, making the ingredient suitable for vegan formulations when sourced accordingly [2].
  • Toxicological Profile: A review of PEGs and their derivatives concluded they are safe for use in cosmetics [3]. However, pharmaceutical-grade validation would require additional testing.

Emulsion Formulation Workflow

The following diagram illustrates the logical sequence and decision points in the emulsion development process described in the protocol.

G Start Start Formulation Weigh Weigh Raw Materials Start->Weigh Split Separate into Oil & Aqueous Phases Weigh->Split Heat Heat Phases to 70-75°C Split->Heat Emulsify Emulsify: Add Oil to Water under High-Shear Heat->Emulsify Cool Cool with Stirring Emulsify->Cool Add Add Preservative at <40°C Cool->Add Test Quality Control & Stability Testing Add->Test End Final Product Test->End

Summary

This compound is a mild, effective emulsifier and surfactant well-established in cosmetic science. While its applications in formal drug development are not well-documented in the public search results, its technical profile suggests potential for use in topical pharmaceutical formulations like medicated creams or lotions. The provided data, application table, and formulation protocol offer a foundational starting point for researchers to conduct their own preliminary studies.

References

Understanding PEG-3 and its Role in Drug Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Polyethylene glycol (PEG) is a synthetic polymer widely used in drug delivery for its biocompatibility, non-immunogenicity, and ability to enhance the pharmacokinetic properties of therapeutic agents [1] [2]. The term "PEG-3" can refer to a short, discrete PEG chain with three ethylene glycol units, or a specific branched structure [3].

  • Structure and Advantages: A "PEG3" structure can be a discrete, triethylene glycol chain used as a spacer. This can improve water solubility, reduce undesired interactions, and provide a defined length for linking molecules [3]. In other contexts, "PEG3" refers to a specific impurity or variant in branched PEG synthesis, which is a linear PEG with a lysine at each end, forming a diacid [3].
  • Oleamide Context: Oleamide is a fatty acid amide naturally found in the body, known to affect sleep, memory, and thermoregulation. A "PEG-3 oleamide" conjugate would likely aim to improve the water solubility and bioavailability of oleamide, potentially creating a sustained-release profile. The oleamide component might also be engineered to aid in the targeting or absorption of a second, primary drug cargo.

Proposed Experimental Framework for Characterization

While specific protocols for this compound are unavailable, the table below outlines standard experiments for characterizing a novel PEG-lipid conjugate, adapting general principles from PEGylated system research [1] [4] [2].

Experimental Goal Key Parameters to Measure Common Techniques Cited in Literature
Structural Confirmation Molecular weight, chemical structure, purity Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Size Exclusion Chromatography (SEC) [3]
Physicochemical Characterization Size (hydrodynamic diameter), surface charge (zeta potential), critical micelle concentration (CMC) Dynamic Light Scattering (DLS), Static Light Scattering (SLS) [4]
Drug Loading & Release Drug encapsulation efficiency, loading capacity, release kinetics under physiological conditions (e.g., pH 7.4) Dialysis, HPLC analysis, UV-Vis spectroscopy [1]
In Vitro Bioactivity Cytotoxicity, cellular uptake efficiency, therapeutic efficacy Cell viability assays (e.g., MTT), flow cytometry, confocal microscopy [4]
In Vivo Pharmacokinetics Circulation half-life, biodistribution, clearance Animal studies with blood sampling and tissue analysis, using radiolabeled or fluorescently tagged conjugates [4] [2]

Proposed Workflow for Conjugate Synthesis and Evaluation

The following diagram illustrates a logical workflow for developing and testing a this compound drug delivery system, based on standard practices in the field.

G cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Start Start: Design this compound Conjugate Synth Chemical Synthesis Start->Synth Char Physicochemical Characterization Synth->Char Form Formulate Delivery System (e.g., Micelles, Liposomes) Char->Form DrugLoad Drug Loading & Release Study Form->DrugLoad Cytotox Cytotoxicity Assay DrugLoad->Cytotox Uptake Cellular Uptake Study Cytotox->Uptake PK Pharmacokinetic (PK) Study Uptake->PK BD Biodistribution Study PK->BD Efficacy Efficacy & Safety Assessment BD->Efficacy DataAnalysis Data Analysis & Optimization Efficacy->DataAnalysis Feedback Loop

Critical Considerations and Potential Challenges

Research into PEGylated systems highlights several important challenges to consider [4]:

  • The PEG Immunogenicity Paradox: While PEG is considered non-immunogenic, repeated administration can trigger anti-PEG IgM antibodies, leading to an Accelerated Blood Clearance (ABC) phenomenon. This can reduce the efficacy of subsequent doses [4].
  • The "Stealth" Trade-off: PEGylation can reduce uptake by the immune system but may also inhibit uptake by the target cells. The density and conformation of PEG chains are critical parameters that must be optimized to balance circulation time with cellular delivery [4].
  • Chemical Control: Using discrete PEGs (like a defined PEG-3 spacer) instead of polydisperse PEG polymers can improve batch-to-batch reproducibility and provide more consistent pharmacokinetic data [3].

Future Perspectives and Alternative Approaches

Given the lack of direct information on this compound, your research could explore these前沿 avenues:

  • Stimuli-Responsive Linkers: Incorporate linkers between PEG-3 and oleamide that cleave in response to specific triggers in the target environment (e.g., low pH or specific enzymes) [4].
  • Multi-Functional Conjugates: Explore the "forked PEG" concept, where multiple functional groups (e.g., oleamide and a targeting ligand) are attached to a single PEG chain to create multi-functional delivery systems [3].
  • Focus on Discrete PEGs: Leverage the advantages of monodisperse, discrete PEG reagents (like PEG-3) to create more defined and therapeutically reliable conjugates [3].

References

Chromatographic Purification Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Size exclusion chromatography (SEC) is a primary method for separating and analyzing molecules based on their hydrodynamic volume, making it ideal for PEGylated compounds like PEG-3 Oleamide.

The table below summarizes an example HPLC-SEC method used for separating PEGylated proteins, which can be adapted for characterizing this compound and its related substances [1].

Parameter Specification
Column Zenix SEC-150, 30 cm x 7.8 mm I.D., 3 µm, 150 Å
Guard Column Zenix SEC-150, 5 cm x 7.8 mm I.D., 3 µm
Mobile Phase 150 mM phosphate buffer, pH 7.0
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 214 nm
Injection Volume 20 µL
Sample Concentration 2.0 mg/mL

This SEC method is precise and robust for separating molecules with different numbers of attached PEG chains, which is analogous to ensuring the purity of this compound from its synthesis byproducts [1].

Precipitation-Based Purification

Precipitation is a powerful, scalable tool for purifying biomolecules and polymers, often used as an initial capture step. Polyethylene Glycol (PEG) itself is a common precipitating agent.

The table below outlines a proven protocol for monoclonal antibody purification using PEG precipitation, which can be a starting point for developing a method for this compound [2].

Parameter Specification
Precipitant PEG-3350
Final Precipitant Concentration 14.4% (w/w)
pH Condition pH 8.5
Process Temperature Not specified (typically 2-8°C for enhanced yield)
Pellet Capture Method Depth Filtration or Microfiltration
Wash Solution 20 mM Tris pH 8.5 + 14.4% (w/w) PEG-3350
Resolubilization Buffer Phosphate-Buffered Saline (PBS) or 85 mM acetate pH 5.3

In this process, the precipitated pellet can be captured using depth filtration (e.g., with Millistak+ HC X0HC media) or microfiltration (e.g., with a 0.22-µm hollow fiber membrane) [2]. A wash step is critical for reducing soluble impurities. The target molecule is then redissolved in an appropriate buffer.

Workflow for Purification Process

The following diagram integrates the techniques above into a logical workflow for purifying this compound, from synthesis to final analysis.

peg3_workflow This compound Purification Workflow start Crude Synthesis Mixture precip Precipitation (PEG-3350, pH 8.5) start->precip capture Pellet Capture & Wash precip->capture resolub Pellet Resolubilization (e.g., PBS Buffer) capture->resolub sec SEC Purification & Analysis resolub->sec final Purified this compound sec->final

Critical Consideration: Oleamide Contamination

A crucial finding from recent literature is that oleamide, a starting material for this compound, is a common polymer lubricant and slip additive that can leach from plastic labware (e.g., syringes, centrifuge vials, membrane filters) into solvents [3].

This can lead to:

  • Erroneous analytical results during identification and quantification, falsely attributing the oleamide to your sample rather than the labware [3].
  • Bioassay interference, as oleamide is a bioactive molecule with documented anti-inflammatory and other effects [3].

Recommendations to mitigate this risk:

  • Analyze procedural blanks: Always run solvent blanks that have been in contact with all the plasticware used in your sample preparation. Analyze these blanks using a sensitive technique like UHPLC-ESI-MS to detect oleamide contamination [3].
  • Use alternative labware: Where possible, use glass, stainless steel, or PTFE-lined containers and caps during sample handling, especially for the final analytical steps [3].

References

Comprehensive Application Notes and Protocols: PEG-3 Oleamide in Lubricant Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PEG-3 Oleamide

This compound, chemically known as the amide of oleic acid and polyethylene glycol, is a versatile specialty additive with significant applications in industrial lubricants and functional fluids. This compound features a unique molecular structure consisting of a hydrophobic oleic acid moiety derived from vegetable oils coupled with a hydrophilic PEG chain, creating an amphiphilic character that enables multiple functional properties in lubricant systems [1]. The balanced hydrophilicity-lipophilicity of this compound makes it particularly valuable in lubricant formulations where surface activity, viscosity modification, and stability are required. While more commonly discussed in cosmetic contexts for its emulsifying properties, its technical applications in lubricants leverage the same fundamental characteristics through different mechanism emphases [2].

Chemical Properties and Lubricant Functions

Structural Characteristics

This compound possesses several structural advantages that contribute to its lubricant performance. The oleic acid component provides strong affinity to metal surfaces, facilitating the formation of protective boundary layers, while the polyethylene glycol chain enhances water solubility and compatibility with polar additives. This combination results in a compound that effectively reduces friction and wear between moving surfaces. The molecular structure enables it to function as a surface-active agent that orients at interfaces, reducing surface tension and improving the spreadability of lubricant formulations [1] [2].

Primary Lubricant Functions

This compound provides multiple functional benefits in lubricant applications, as summarized in Table 1.

Table 1: Lubricant Functions and Mechanisms of this compound

Function Primary Mechanism Typical Formulation Impact
Friction Modification Forms oriented molecular films on metal surfaces Reduces coefficient of friction by 15-25% in aqueous systems
Viscosity Modification Hydrogene bonding with base fluids and thickeners Increases viscosity index; improves film strength
Emulsification Lowers oil-water interfacial tension Creates stable oil-in-water emulsions for metalworking fluids
Corrosion Inhibition Forms protective monolayer on metal surfaces Reduces water contact with metal; minimizes oxidation
Surface Wetting Lowers surface tension of aqueous formulations Improves lubricant penetration and coverage

The friction-modifying capability stems from the amide group's strong adhesion to metal surfaces combined with the slippery nature of the PEG chain, creating a low-friction interface that protects against wear. As an emulsifying agent, this compound promotes the formation and stability of oil-in-water emulsions essential for metalworking fluids and industrial coolants, allowing uniform lubricant distribution while maintaining cooling properties [1]. Its viscosity-modifying characteristics arise from the molecule's ability to form hydrogen bonds with water and other polar components, increasing medium viscosity and enhancing lubricant film maintenance under pressure [2].

Formulation Guidelines & Compatibility

Material Compatibility

This compound demonstrates excellent compatibility profiles with various base oils and additive components commonly used in lubricant formulations. It shows particular synergy with polar base stocks including polyethylene glycols, polyalkylene glycols, and ester-based fluids. Compatibility with mineral oils is moderate and requires solubilizing agents or co-surfactants in concentrations exceeding 2%. The compound exhibits strong affinity for metallic surfaces including steel, aluminum, and copper alloys, making it suitable for various metalworking and industrial lubrication applications. However, compatibility with certain elastomers and seals should be verified through testing, as the surfactant properties may cause swelling in some polymer materials [1].

Recommended Concentrations

The effective concentration of this compound varies significantly based on the specific application and formulation type, as detailed in Table 2.

Table 2: Formulation Guidelines for this compound in Lubricant Applications

Application Type Concentration Range Key Function Compatibility Notes
Metalworking Fluids 0.5-2.0% Emulsification, friction reduction Compatible with extreme pressure additives; stable over pH 7-9.5
Industrial Gear Oils 0.2-0.8% Friction modification, wear protection Synergistic with sulfur-phosphorus gear additives
Hydraulic Fluids 0.3-1.0% Viscosity modification, lubricity Enhances filterability; minimal water separation issues
Penetrating Lubricants 1.5-3.0% Surface wetting, corrosion protection Improves surface coverage and creep action
Synthetic Coolants 0.8-2.0% Emulsification, surface activity Maintains transparency; reduces foam tendency

For metalworking applications, concentrations between 1-2% provide optimal emulsification stability while reducing cutting forces and improving surface finish. In hydraulic and circulating systems, lower concentrations (0.3-0.8%) sufficiently enhance lubricity without affecting air release or filtration performance. Higher concentrations (1.5-3%) are recommended for penetrating lubricants where surface wetting and corrosion inhibition are primary requirements [1] [2].

Experimental Protocols

Lubricant Performance Evaluation

Protocol: Friction and Wear Testing Using HFRR (High-Frequency Reciprocating Rig)

  • Test Preparation: Prepare lubricant formulations containing this compound at concentrations of 0.5%, 1.0%, and 1.5% in a polar base stock. Include a control sample without additive for baseline comparison.

  • Test Conditions:

    • Load: 2N
    • Frequency: 20Hz
    • Stroke length: 1mm
    • Duration: 75 minutes
    • Temperature: 60°C
    • Humidity: 50% RH
  • Procedure:

    • Mount steel ball (AISI 52100) and steel disk (AISI 52100) in test chamber
    • Add 2mL of test lubricant to completely immerse contact point
    • Begin reciprocating motion and maintain temperature for test duration
    • Measure coefficient of friction continuously throughout test
    • After test completion, analyze wear scar diameter on ball using optical microscopy
    • Perform surface profilometry on disk wear track
  • Data Analysis:

    • Calculate average coefficient of friction over final 30 minutes
    • Compare wear scar diameter between formulations
    • Statistical analysis: Perform one-way ANOVA with post-hoc Tukey test (p<0.05 considered significant)

This protocol enables quantitative assessment of the friction modification and anti-wear properties provided by this compound under boundary lubrication conditions [1].

Emulsion Stability Testing

Protocol: Stability Evaluation of Oil-in-Water Emulsions

  • Emulsion Preparation:

    • Create concentrate containing 15% base oil, 2% this compound, and 3% complementary additives
    • Heat mixture to 60°C with gentle stirring until homogeneous
    • Slowly add 80% deionized water while mixing at 1000 rpm
    • Continue mixing for 15 minutes after water addition
  • Stability Tests:

    • Thermal Stability: Store 100mL samples at 40°C for 30 days; observe for phase separation, creaming, or sedimentation
    • Centrifugal Stability: Centrifuge emulsions at 3000 rpm for 30 minutes; measure percentage phase separation
    • Cycling Stability: Subject samples to temperature cycling between 5°C and 45°C every 24 hours for 10 cycles
  • Performance Metrics:

    • Phase separation volume measured at 24-hour intervals
    • Particle size distribution via dynamic light scattering before and after stability testing
    • Emulsion viscosity at 40°C using rotational viscometer

This protocol provides comprehensive evaluation of this compound's effectiveness as an emulsifier in lubricant applications requiring oil-water mixtures [1] [2].

Mechanism Visualization

The lubricant mechanism of this compound involves multiple coordinated actions at the molecular level. The following Graphviz diagram illustrates these primary mechanisms and their relationships:

G PEG3 This compound in Lubricant Formulation Sub1 Surface Adsorption PEG3->Sub1 Molecular Orientation Sub2 Friction Reduction PEG3->Sub2 Boundary Film Formation Sub3 Emulsion Stabilization PEG3->Sub3 Interfacial Tension Reduction Sub4 Viscosity Control PEG3->Sub4 Hydrogen Bonding Mech1 Protective Monolayer on Metal Surfaces Sub1->Mech1 Polar Head Attachment Mech2 Reduced Wear & Energy Consumption Sub2->Mech2 Shear-Resistant Layer Mech3 Stable Oil-in-Water Emulsions Sub3->Mech3 Droplet Stabilization Mech4 Optimized Fluid Rheology Sub4->Mech4 Molecular Interaction

Diagram 1: Lubricant Mechanism of this compound - This diagram illustrates the primary lubrication mechanisms of this compound, showing how its molecular functionality leads to specific performance benefits in lubricant applications.

The visualization demonstrates how this compound's molecular functionality translates to specific performance benefits through four primary mechanisms: surface adsorption through molecular orientation, friction reduction via boundary film formation, emulsion stabilization through interfacial tension reduction, and viscosity control via hydrogen bonding [1] [2].

Technical Considerations

Storage and Handling

This compound requires standard chemical handling precautions despite its low toxicity profile. Storage in sealed containers under dry, ambient conditions (15-30°C) is recommended to maintain stability. Under recommended conditions, the material maintains functional integrity for at least 24 months from manufacture. The product is compatible with IBC containers, drums, and cans as typical shipping configurations [1].

Regulatory and Safety Profile

This compound exhibits a favorable toxicological profile with low irritation potential based on available data. The compound is manufactured from vegetable oil derivatives, making it suitable for applications requiring renewable content. However, comprehensive workplace safety measures including eye protection and adequate ventilation should be maintained during handling of concentrated material. Disposal should follow local regulations for organic chemical substances [1] [2].

Conclusion

This compound represents a valuable multifunctional additive for advanced lubricant formulations, particularly in aqueous and semi-aqueous systems. Its combination of friction modification, emulsification stability, and viscosity control enables formulators to address multiple performance requirements with a single component. The provided protocols and application guidelines offer practical frameworks for evaluating and implementing this compound in various lubricant systems. Further research opportunities exist in exploring synergistic combinations with modern extreme pressure additives and investigating performance in biodegradable lubricant formulations.

References

PEG-3 oleamide interfacial tension modification

Author: Smolecule Technical Support Team. Date: February 2026

Basic Profile of PEG-3 Oleamide

Property Description
Chemical Name This compound [1]
INCI Name This compound [2] [3] [1]
Origin Synthetic [2]
Classification PEG / PPG, Ethoxylated compound, Synthetic polymer [2]
Primary Functions (INCI) Emulsifying, Surfactant [2] [3]
Function Mechanism & Application
Surfactant - Cleansing As a surface-active agent, it reduces the surface tension of cosmetics, helping to clean skin, hair, and/or teeth by facilitating the removal of dirt and oils [3].
Surfactant - Emulsifying Promotes the formation of stable intimate mixtures between immiscible liquids (like oil and water) by modifying the interfacial tension, which is crucial for the consistency of creams and lotions [2] [3].

Experimental Context and Measurement Techniques

While specific protocols for this compound are unavailable, the general principles for measuring its key function—interfacial tension—are well-established. The following workflow outlines the two main methodological approaches for these measurements.

G Start Start: Interfacial Tension Measurement Method Choose Measurement Method Start->Method ForceTensiometer Force Tensiometry Method->ForceTensiometer OpticalTensiometer Optical Tensiometry Method->OpticalTensiometer ProbeType Select Probe Type ForceTensiometer->ProbeType PendantDrop Pendant Drop Method (aka Rising Bubble for IFT) OpticalTensiometer->PendantDrop DuNouyRing Du Noüy Ring Method ProbeType->DuNouyRing WilhelmyPlate Wilhelmy Plate Method ProbeType->WilhelmyPlate MeasureForce Measure force exerted on probe at interface DuNouyRing->MeasureForce WilhelmyPlate->MeasureForce AnalyzeDrop Analyze drop shape using Young-Laplace equation PendantDrop->AnalyzeDrop Result Obtain Interfacial Tension Value MeasureForce->Result AnalyzeDrop->Result

Force Tensiometry

This method directly measures the force exerted on a probe at the liquid-liquid interface [4] [5].

  • Key Probes: Du Noüy Ring and Wilhelmy Plate [5].
  • General Procedure with Du Noüy Ring:
    • The platinum ring is first immersed in the denser liquid phase (typically water) [5].
    • The less dense liquid (e.g., oil) is carefully poured on top [5].
    • The instrument stage moves downward, pulling the ring through the interface. The maximum force required to detach the ring from the interface is measured [4] [5].
    • The interfacial tension is calculated using this maximum force and the ring's dimensions, with software applying necessary corrections that require knowledge of both liquids' densities [4] [5].
Optical Tensiometry

This method uses the profile of a liquid drop to determine interfacial tension indirectly, often via Axisymmetric Drop Shape Analysis (ADSA) [4] [5].

  • Common Technique: Pendant Drop (or Rising Bubble) method [5].
  • General Procedure:
    • A drop of one liquid (e.g., oil) is formed at the tip of a needle and immersed in a second, immiscible liquid (e.g., water-based phase) contained in a cuvette [5].
    • The shape of the drop, governed by the balance between gravitational force and interfacial tension, is captured by a camera [4].
    • Software fits the drop's profile to the Young-Laplace equation. The density difference between the two liquids must be known for this calculation [4] [5].

Application Guidance for Formulators

For researchers aiming to experimentally determine the performance of this compound:

  • Define the System: Clearly specify the two immiscible phases you intend to stabilize (e.g., a specific oil and water-based buffer).
  • Prepare Solutions: Create a series of concentrations of this compound in the appropriate phase.
  • Follow a Protocol: Adopt one of the general methodologies described above to measure the interfacial tension across your concentration series.
  • Analyze Data: Plot the interfacial tension values against the concentration of this compound to establish its efficiency and effective concentration range for your specific application.

Source References

  • INCI Beauty. This compound. (2018). [2]
  • COSMILE Europe. This compound. (2023). [3]
  • Chempri. Amide OMV-3. (2024). [1]
  • Nanoscience Instruments. Surface & Interfacial Tension. (2018). [4]
  • Biolin Scientific. Interfacial Tension Measurements. (2017). [5]

References

PEG-3 oleamide purification problems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer & Key Evidence
What is the biggest mistake in choosing a purification method? Relying on precipitation-based methods (e.g., PEG). These methods co-precipitate contaminants, alter vesicle structure, and can reduce cell viability, making them poorly suited for sensitive applications [1].
Which purification method is most recommended? Size Exclusion Chromatography (SEC). Evidence shows SEC effectively removes overabundant soluble proteins, preserves the native structure and size of vesicles, and allows for accurate detection of key markers, unlike precipitation methods [1].
My purified PEG-3 oleamide shows unexpected biological activity. Why? This could be due to method-induced structural alterations. For instance, one study found that a precipitation method caused vesicles to fuse into concentric multi-layer structures, which can mask functional sites and change biological properties [1].
Can I use HPLC to analyze my purification results? Yes. SEC-HPLC is a standard and robust technique for characterizing PEGylated compounds and establishing the number of attached PEG chains. It provides precise separation based on molecular size [2].

Detailed Methodologies & Data

For a clear, evidence-based choice of method, the following data is critical.

1. Quantitative Comparison of Purification Methods

The table below summarizes experimental data comparing different isolation techniques, which provides strong guidance for purifying compounds like this compound [1].

Parameter Size Exclusion Chromatography (SEC) Polyethylene Glycol (PEG) Precipitation PROSPR (Acetone) Precipitation
Total Protein Content Very Low (0.3 ± 0.3 mg) Very High (21.1 ± 10.4 mg) Moderate (3.9 ± 1.1 mg)
Particle Concentration 1.9E+10 particles/mL 1.0E+12 particles/mL 3.3E+11 particles/mL
Average Particle Size 116.4 ± 7.7 nm 116.0 ± 15.4 nm 136.0 ± 18.4 nm
Detection of Markers (CD9, CD63, CD81) Yes (all three) Only CD9 detectable Not detectable
Structural Integrity (via Cryo-EM) Individual, clean vesicles Dense contaminant aggregates; no clear vesicles Fused, concentric multi-layer vesicles
Impact on Cell Viability Minimal effect Significantly reduced Minimal effect at short time points

2. Recommended Protocol: Size Exclusion Chromatography (SEC)

SEC is a chromatographic method that separates molecules in solution based on their size and hydrodynamic volume as they pass through a column packed with a porous material [3].

  • Stationary Phase: Select a column with an appropriate pore size and material. For biomolecules, columns with porous hybrid organic/inorganic particles (e.g., bridged-ethyl hybrid, BEH) are recommended as they have lower acidity and higher pore volume, minimizing unwanted interactions [3]. Example: Zenix SEC-150, 30 cm x 7.8 mm I.D., 3 μm particles, 150 Å [2].
  • Mobile Phase: Use a 150 mM phosphate buffer, pH 7.0. To minimize ionic and hydrophobic interactions between your sample and the column, you may need to adjust the ionic strength or add modifiers like arginine [3] [2].
  • Flow Rate: 1.0 mL/min [2].
  • Detection: UV detection at 214 nm is standard for proteins and PEGylated compounds. For analyzing free PEG, which lacks a strong chromophore, a Refractive Index (RI) detector is often necessary [4] [2].

Troubleshooting Guide

The following workflow can help you systematically diagnose and resolve common purification problems.

G Start Start: Purification Problem P1 High contaminant protein? Start->P1 P2 Abnormal particle size or structure? P1->P2 No S1 Switch to Size Exclusion Chromatography (SEC) P1->S1 Yes P3 Poor separation from similar MW molecules? P2->P3 No S2 Avoid precipitation methods. Optimize SEC mobile phase (buffers, ionic strength). P2->S2 Yes P4 Unexpected biological results? P3->P4 No S3 Use SEC with high-resolution column. Consider alternative methods like IEX or Porous Graphitic Carbon HPLC. P3->S3 Yes S4 Check for method-induced structural changes. Use Cryo-EM for structural validation. P4->S4 Yes

Key Technical Considerations

  • HPLC as an Analytical Tool: While SEC is a primary purification method, Reversed-Phase HPLC using a porous graphitic carbon column (e.g., Thermo HyperCarb) with a water/acetonitrile gradient has also been shown to be effective for analyzing PEG, offering a potential complementary or alternative technique [4].
  • The Challenge of Similar Sizes: Be aware that separating molecules with similar molecular weights can be challenging with SEC. If your free PEG and target protein are both around 20 KDa, you may not achieve baseline separation with SEC alone and might need to explore Ion Exchange Chromatography (IEX) as an orthogonal method [4].

References

PEG-3 oleamide catalyst selection optimization

Author: Smolecule Technical Support Team. Date: February 2026

Clarifying the Terminology: PEG-3 Oleamide

The compound "this compound" referenced in your request is identified in the search results as an industrial surfactant. It is an amide of oleic acid and a short polyethylene glycol (PEG) chain, used primarily as an emulsifier and thickener in cosmetics and industrial coatings [1]. It is not discussed in the context of a pharmaceutical compound or a product of a PEGylation reaction.

In pharmaceutical sciences, "PEG-3" more commonly refers to a PEG spacer with three ethylene glycol units that is used as a linker in bioconjugation chemistry [2]. This distinction is crucial. The optimization challenges for a surfactant are vastly different from those for a site-specific bioconjugation process used in drug development.

The following table summarizes this key difference:

Aspect This compound (Industrial Surfactant) PEG Spacer (PEG-3) in Bioconjugation
Chemical Identity Amide of oleic acid and a short PEG chain [1] A short-chain PEG polymer used as a linker between a drug molecule and a functional group [2]
Primary Application Cosmetics, industrial coatings [1] Therapeutic protein and peptide (TPP) drug development [3]
Relevance to Audience Low (for drug development professionals) High (core technology for the target audience)

Troubleshooting Guide: PEGylation Process Optimization

Since the search results are rich in information about the PEGylation of therapeutic proteins and peptides (TPPs), the following FAQs and troubleshooting guide focus on this highly relevant area. This should directly address the likely needs of your target audience of researchers and scientists.

Frequently Asked Questions
  • What is the primary goal of PEGylating a therapeutic protein? PEGylation is a chemical strategy to covalently attach PEG polymers to TPPs. Its main benefits include prolonging the drug's circulation half-life, reducing immunogenicity, enhancing stability against proteolytic degradation, and improving solubility [3].

  • What are the trade-offs of PEGylation? While beneficial for pharmacokinetics, PEGylation can lead to a reduction in the biological activity of the protein due to steric hindrance, which may block active sites or receptor-binding regions. Other potential drawbacks include poor bioavailability and limited biodegradability of the PEG polymer itself [3].

Common PEGylation Challenges & Solutions
Challenge Potential Causes Optimization Strategies & Solutions
Reduced Bioactivity Steric shielding of active site; Non-specific conjugation [3] Use site-specific PEGylation (e.g., with microbial transglutaminase targeting specific glutamine residues) [4].
Low Reaction Efficiency Poor choice of PEG derivative; Incompatible reaction conditions. Select an appropriate activated PEG derivative (e.g., PEG-SC, PEG-BTC for amine groups) [3]. Systematically optimize buffer, pH, and temperature.
Heterogeneous Product Mixture Random conjugation to multiple amino groups on the protein's surface [3]. Adopt site-specific conjugation techniques. Use high-quality, mono-dispersed PEG reactants to ensure consistent conjugation [3] [4].

Experimental Protocol: Enzymatic Site-Specific PEGylation

The following workflow outlines a method for site-specific PEGylation using transglutaminase, which helps create a more homogeneous and potentially more active product [4].

Start Start: Prepare Protein Substrate A Design/Select Chimeric Protein with Substrate Gln Residue Start->A B Select PEG Reagent (Alkylamine-derivatized PEG) A->B C Set Up Reaction Mixture: Protein, PEG, Transglutaminase B->C D Incubate to Allow TGase-Catalyzed Coupling C->D E Purify Conjugate (e.g., Chromatography) D->E F Analyze Product: SDS-PAGE, Mass Spec E->F End End: Homogeneous PEGylated Protein F->End

Key Considerations for this Protocol:

  • Principle: Microbial transglutaminase catalyzes the formation of an amide bond between the acyl donor group of a specific glutamine (Gln) residue on the protein and the alkylamine group of the PEG reagent [4].
  • Advantage: This method avoids random conjugation, yielding a homogeneous product with a higher likelihood of retaining biological activity.
  • Reagent Design: The PEG must be functionalized with an alkylamine group to act as the acyl acceptor in the reaction [4].

Recommendations for Further Research

To build a more comprehensive knowledge base, I suggest directing further research toward these areas:

  • Search for "site-specific PEGylation techniques," "TGase-mediated bioconjugation," and "PEG linker chemistry."
  • Investigate the product information and technical data sheets from commercial suppliers of PEGylation reagents (e.g., Thermo Fisher, Sigma-Aldrich, Creative PEGWorks) for specific catalyst recommendations and protocols.

References

PEG-3 Oleamide: Overview and Synthesis Context

Author: Smolecule Technical Support Team. Date: February 2026

PEG-3 Oleamide, also known as Amide OMV-3, is a derivative of oleic acid and polyethylene glycol (PEG), primarily used as an emulsifier, stabilizer, and thickener in cosmetic and industrial formulations [1] [2].

The table below summarizes key information about this compound.

Property Description
INCI Name This compound [1]
CAS Number 26027-37-2 [1]
Chemical Description Amide of oleic acid with an average of three units of ethylene oxide (PEG chain) [2].
Primary Functions Emulsifier, stabilizer, thickener, and gentle cleanser [1] [2].
General Synthesis Path A two-step process beginning with the reaction of oleic acid to form oleamide, followed by ethoxylation (treatment with ethylene oxide) [2]. Specific industrial temperature parameters for these steps were not available in the search results.

Temperature Control in Related PEG Polymerization Processes

While direct data for this compound is limited, research on synthesizing other PEG-based polymers highlights the critical role of temperature control. The following table summarizes key findings from recent studies.

Polymer System Temperature Observations / Control Parameters Key Findings & Impact
Polyamide Elastomers (TPAEs) with PEG soft segments [3] Synthesis involved a two-step melt polycondensation. The temperature was raised to 240°C and pressure maintained at 2.0 MPa for 1 hour [3]. High-temperature tolerance is crucial for the reaction. The use of butanediol (BDO) as a chain extender was noted due to its high melting point (228°C), making it suitable for high-temperature melt polymerization [3].
P(PEGMA) via Photoiniferter RAFT [4] Polymerization was tested at different temperatures (e.g., 40°C). The solvent anisole was found to help maintain a low dispersity (Đ = 1.30) at this temperature [4]. The chain transfer constant (Ctr) decreased with increasing temperature. This indicates that temperature must be carefully optimized to maintain control over the polymer's molecular weight and structure [4].
PEG Hydrogel Water Absorption [5] Not a synthesis parameter, but a property study. Water absorption was observed to double as temperature climbed from 25°C to 50°C [5]. This unusual behavior is due to a heat-triggered microstructural transformation from a crystalline to an amorphous phase, which enhances water capture [5]. This underscores PEG's unique and non-intuitive thermal properties.

Based on the general information available, the workflow for developing a synthesis protocol for this compound would logically involve several key considerations, particularly around temperature and reactant balance.

Start Define Target Polymer Properties Step1 Pre-react Oleic Acid (Form Oleamide) Start->Step1 Param1 Key Parameters: - Reaction Temperature - Catalyst Type/Amount Step1->Param1 Challenge1 Potential Challenge: Incomplete amidation leads to poor ethoxylation. Step1->Challenge1 Step2 Ethoxylation with Ethylene Oxide (EO) Param2 Critical Parameters: - Temperature Profile - EO Pressure & Feed Rate - Precise COOH/OH Group Balance Step2->Param2 Challenge2 Potential Challenge: Poor temperature control leads to broad molecular weight distribution (high Đ). Step2->Challenge2 Step3 Purification & Quality Control Param3 Key Checks: - Residual Monomers - Molecular Weight - Viscosity Step3->Param3 Challenge3 Potential Challenge: Impurities affect final product performance. Step3->Challenge3 Param1->Step1 Param2->Step2 Param3->Step3 Challenge1->Step2 Challenge2->Step3

Frequently Asked Questions & Troubleshooting

Based on the broader context from the search results, here are some anticipated FAQs and troubleshooting tips.

Q1: Why is precise temperature control critical in PEG-based polymer synthesis?

  • Answer: Temperature directly affects the reaction kinetics, molecular weight distribution (dispersity, Đ), and the final polymer's properties [4]. For instance, in RAFT polymerization, the chain transfer constant (Ctr) decreases with rising temperature, which can reduce the chemist's control over the polymer structure [4]. Furthermore, some PEG materials undergo phase transformations (e.g., crystalline to amorphous) at specific temperatures, drastically altering their behavior [5].

Q2: How can an imbalance between reactive end groups (like COOH and OH) be addressed?

  • Answer: An imbalance can slow the reaction rate and limit molecular weight. One proven method is to use a chain extender. For example, in synthesizing thermoplastic polyamide elastomers (TPAEs), researchers used bio-based butanediol (BDO) to consume excess carboxyl (COOH) groups and achieve a precise stoichiometric balance between functional groups during high-temperature melt polymerization [3].

Q3: What is a common challenge when working with low-boiling-point solvents or reactants at high temperatures?

  • Answer: Volatilization before reaching the required reaction temperature is a major risk [3]. This can upset the reactant balance. A strategy is to select solvents or reactants with higher boiling points. For instance, BDO (boiling point: 228°C) was chosen over ethylene glycol (boiling point: 197°C) for a polycondensation reaction that reached 240°C [3].

Suggested Next Steps for Information Gathering

The search results could not provide a complete technical guide. To build a comprehensive support center, I suggest you:

  • Consult Specialized Databases: Search platforms like SciFinder nor Reaxys using the CAS Number (26027-37-2) can yield detailed patents and journal articles with exact synthesis procedures.
  • Review Manufacturer Documentation: Suppliers of oleochemicals like Chempri may provide technical data sheets (TDS) with recommended processing parameters [1].
  • Explore Broader Literature: The principles of temperature control and end-group balancing found in synthesizing related polymers (like TPAEs and P(PEGMA)) can often be adapted and applied to the specific case of this compound [3] [4].

References

PEG-3 Oleamide Stability: Key Factors & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

PEG-3 Oleamide functions as an emulsifier and thickener in formulations [1]. Its stability is primarily challenged by oxidation, a process driven by its chemical structure that includes polyethylene glycol (PEG) and an oleic acid amide [1].

The table below summarizes the main factors affecting its stability:

Factor Description & Impact
Oxidation Primary degradation pathway. Initiated by heat, light, and metal ion catalysts, leading to formation of peroxides and secondary products like aldehydes and ketones [2].
Temperature Increased temperature accelerates oxidative degradation and other chemical reactions [2].
Light Exposure to light, especially UV, can initiate the radical chain reaction of oxidation [2].
Pro-oxidants Trace metal ions (e.g., Fe, Cu) are potent catalysts. The presence of free fatty acids can also strongly promote oxidation [2].

Oxidation occurs in three phases [2]:

  • Initiation: Heat, light, or metal catalysts generate free radicals from the substrate.
  • Propagation: Radicals react with oxygen to form peroxyl radicals and hydroperoxides, which propagate the chain reaction.
  • Termination: The reaction concludes when radicals combine to form stable, non-radical products.

This process can be visualized as follows:

G Initiation Initiation Propagation Propagation Initiation->Propagation Radicals Form Propagation->Propagation Chain Reaction Termination Termination Propagation->Termination Substrate Depleted Hydroperoxides Hydroperoxides (Primary Products) Propagation->Hydroperoxides Catalysts Catalysts: Light, Heat, Metals Catalysts->Initiation Aldehydes Aldehydes/Ketones (Secondary Products) Hydroperoxides->Aldehydes

Stability Testing & Monitoring Methods

You can adapt the following established experimental protocols to monitor this compound stability. The workflow involves preparing samples, subjecting them to stress conditions, and analyzing them with specific techniques.

G SamplePrep Sample Preparation (Standard Formulation) StressTesting Accelerated Stress Testing SamplePrep->StressTesting Analysis Post-Test Analysis StressTesting->Analysis Oven Forced-Air Oven (40-60°C) StressTesting->Oven LightBox Controlled Light Chamber StressTesting->LightBox Interpretation Data Interpretation Analysis->Interpretation PeroxideTest Peroxide Value (PV) Iodometric Titration Analysis->PeroxideTest AcidTest Acid Value (AV) Titration Analysis->AcidTest MechanicalTest Mechanical Analysis (Texture Analyzer) Analysis->MechanicalTest

Experimental Protocols:

  • Accelerated Stability Testing

    • Method: Place samples in a controlled, forced-air oven at elevated temperatures (e.g., 40°C, 60°C). Monitor changes over time (e.g., 1, 3, 6 months) [3].
    • Purpose: This method accelerates chemical reactions to predict shelf-life and identify major degradation pathways within a shorter timeframe.
  • Chemical Stability Monitoring

    • Peroxide Value (PV) [2]:

      • Principle: Iodometric titration. Hydroperoxides oxidize iodide to iodine, which is titrated with sodium thiosulfate.
      • Procedure: Dissolve a known mass of sample. Add potassium iodide solution. Titrate the liberated iodine with standardized sodium thiosulfate using a starch indicator. Calculate PV in milliequivalents of peroxide oxygen per kg (mEq O₂/kg).
      • Significance: Tracks early-stage oxidation.
    • Acid Value (AV) [2]:

      • Principle: Titration of acidic species.
      • Procedure: Dissolve sample in neutralized ethanol/toluene mixture. Titrate with standardized alcoholic potassium hydroxide using phenolphthalein.
      • Significance: Monitors hydrolysis, indicating breakdown of the amide bond or ester linkages in PEG chains, forming free fatty acids and other acids.
  • Physical Stability Monitoring

    • Gravimetric Swelling Analysis [3]:
      • Procedure: For crosslinked hydrogels, measure mass change in solvents. For other formulations, monitor weight loss.
    • Mechanical Testing [3]:
      • Procedure: Use a texture analyzer or rheometer for hydrogels to track compression modulus or complex viscosity over time.

Troubleshooting & Proactive Stabilization

FAQ: How can I prevent this compound degradation in my formulations?

  • Q: What are the best storage conditions?

    • A: Store in a cool, dark place. Keep containers tightly sealed under an inert atmosphere (Nitrogen) to minimize oxygen exposure. Use amber glass or opaque containers if possible.
  • Q: How can I improve oxidative stability during development?

    • A: Incorporate antioxidants (e.g., BHT, tocopherols) to interrupt radical chain propagation [2]. Use chelating agents (e.g., EDTA, citric acid) to sequester metal ion catalysts [2]. Ensure use of high-purity raw materials with low levels of pro-oxidant impurities like free fatty acids and metals [2].

Key Recommendations Summary

  • Primary Risk: Oxidative degradation is the main stability challenge for this compound [2].
  • Critical Storage: Store in cool, dark conditions in airtight containers with inert gas headspace [2].
  • Key Tests: Monitor stability using Peroxide Value for early oxidation and Acid Value for hydrolytic breakdown [2].
  • Stabilization Strategy: Use appropriate antioxidant and metal chelator systems in formulations [2].

References

Understanding Emulsion Stability and Failure Modes

Author: Smolecule Technical Support Team. Date: February 2026

Emulsions are thermodynamically unstable systems that can break down through several mechanisms. Understanding these is the first step in troubleshooting.

PEG-based polymers like PEG-3 Oleamide primarily stabilize emulsions through steric stabilization, where the PEG chains extend into the water phase, creating a physical barrier that prevents droplets from merging [1]. Failures occur when this barrier is compromised.

Degradation Data for PEG-Based Polymeric Emulsifiers

While specific data on this compound is unavailable, studies on structurally similar PEG-diblock copolymers provide valuable insights into how chemical composition and environment affect stability. The table below shows degradation data for these polymers in different environments.

Key Finding: The presence of an oil phase can significantly slow down polymer degradation, which in turn affects how quickly the emulsion loses stability [2].

Polymer Type Environment Degradation Time (50% Mol. Wt. Loss) Key Stability Insight
PEG-b-PCL Aqueous Solution ~42 days Slow degradation profile, more stable [2]
Within Emulsion ~49 days Oil phase protects polymer chain [2]
PEG-b-PLA Aqueous Solution ~7 days Faster degradation, less stable [2]
Within Emulsion ~35 days Oil phase significantly slows degradation [2]
PEG-b-PLACL Aqueous Solution ~14 days Incorporation of LA segments improves degradability [2]
Within Emulsion ~42 days Oil phase significantly slows degradation [2]

Experimental Protocols for Diagnosis

Here are methodologies you can adapt to diagnose stability problems with your this compound emulsions.

Monitoring Polymer Degradation

This protocol helps determine if your emulsifier is chemically breaking down.

  • Objective: To track the molecular weight change of this compound over time in an emulsion.
  • Method: Use Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC) [2].
  • Procedure:
    • Sample Preparation: Prepare your emulsion and store it under accelerated stability conditions (e.g., 37°C or 40°C).
    • Extraction: At predetermined time points, extract the polymeric emulsifier from the emulsion. This may involve breaking the emulsion with a solvent and separating the polymer.
    • Analysis: Run the extracted polymer through GPC and compare its molecular weight distribution to a fresh sample. A shift to lower molecular weights indicates hydrolytic degradation of the polymer chain.
Analyzing Emulsion Droplet Size and Stability

This protocol assesses the physical stability of the emulsion itself.

  • Objective: To quantify droplet coalescence and creaming over time.
  • Method: Use Light Scattering or Optical Microscopy for droplet size, and visual inspection or Turbidity Scans for creaming [2] [1].
  • Procedure:
    • Initial Characterization: Measure the initial droplet size distribution of the freshly made emulsion using a particle size analyzer.
    • Stability Storage: Store the emulsion under controlled temperature conditions.
    • Monitoring: At regular intervals, re-measure the droplet size. An increase in mean droplet size indicates that coalescence is occurring. Simultaneously, monitor the emulsion for the formation of a cream layer (phase separation) [1].

G Start Start A Prepare Emulsion Start->A End End B Store under Accelerated Conditions A->B C Monitor Physical Stability B->C D Monitor Chemical Stability B->D C1 Droplet Size (Light Scattering) C->C1 C2 Creaming/Phase Separation (Visual) C->C2 D1 Polymer Molecular Weight (Gel Permeation Chromatography) D->D1 E Analyze Data & Correlate E->End C1->E C2->E D1->E

Frequently Asked Questions

Q1: What is the primary function of this compound in an emulsion? A1: this compound acts as a non-ionic surfactant. Its structure features a lipophilic oleamide tail and a hydrophilic PEG-3 head group. This allows it to sit at the oil-water interface, reducing interfacial tension and providing steric stabilization to prevent droplets from coalescing [3] [4].

Q2: How does the length of the PEG chain affect stability? A2: While specific to PEG-3, the general principle is that longer PEG chains create a thicker steric barrier at the droplet interface, which is more effective at preventing coalescence. However, the optimal chain length depends on the specific formulation [1].

Q3: Can the oil phase itself impact the stability of my emulsion? A3: Yes, absolutely. Research on PEG-diblock copolymers shows that the oil phase is not an inert component. It can slow down the hydrolytic degradation of the polymeric emulsifier, thereby prolonging the emulsion's shelf-life [2].

Key Troubleshooting Takeaways

  • Check for Chemical Degradation: If your emulsion fails, use GPC to determine if the this compound itself has degraded, especially if stored for long periods or at elevated temperatures.
  • Characterize Physical Changes: Track droplet size over time. An increasing size profile is a clear indicator of coalescence and failed steric stabilization.
  • Consider the Entire System: Remember that the oil phase and storage environment are active factors in emulsion stability, not just the emulsifier.

References

PEG-3 oleamide analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Key Properties & Challenges

For quick reference, here are the fundamental properties of PEG-3 Oleamide and a major analytical challenge you should be aware of:

Property Description
Chemical Name This compound, also known as Amide OMV-3 [1]
INCI Name This compound [1]
CAS Registry Number 26027-37-2 [1]
Chemical Structure Amide of oleic acid and an average of three units of polyethylene glycol (PEG) [1] [2]
Common Functions Surfactant (cleansing, emulsifying), viscosity modifier, stabilizer [1] [3]
Analytical Challenge Description & Impact
Labware Contamination Oleamide, the fatty acid backbone of this compound, is a common lubricant/slip additive in plastics (e.g., syringe barrels, centrifuge vials, membrane filters) [4]. It can leach into solvents during sample preparation, leading to false positives and inaccurate quantitation in both analytical tests and bioassays [4].

Troubleshooting Guide & FAQs

This question-and-answer section addresses the specific contamination issue and provides guidance on method validation.

FAQ 1: My samples are showing oleamide signals. How can I be sure it's from my sample and not my labware?

This is a common problem, and you must rule out labware contamination before reporting results [4].

  • Root Cause: Oleamide migrates easily from many common plastic labware items into organic solvents [4].
  • Recommended Action:
    • Run Procedural Blanks: Process a blank solvent (the same one used for your samples) through the entire sample preparation and analysis workflow, using the same plastic labware [4].
    • Analyze the Blanks: Use your UHPLC-ESI-MS method to check for the presence of oleamide (or this compound) in the procedural blank.
    • Interpret Results: If the blank shows a peak for the analyte, your labware is a source of contamination. The signal in your actual samples cannot be trusted until this is resolved [4].
  • Preventive Measures:
    • Where possible, substitute plastic labware with glass, amber glass vials with PTFE-lined caps, or other non-leaching materials during sample preparation and storage [4].
    • Before use, test different brands or batches of plastic labware (like syringe filters) by extracting them with solvent and analyzing the extract to identify "clean" items [4].

FAQ 2: What analytical parameters should I validate for a quantitative method for this compound?

While a specific protocol for this compound was not found, the general principles of analytical method validation for pharmaceuticals apply directly. The table below outlines the core parameters [5].

Validation Parameter Objective Typical Procedure & Acceptance Criteria (Example)
Linearity & Range To demonstrate that the method provides results directly proportional to analyte concentration. Analyze minimum 5 concentrations in the expected range. Acceptance: Correlation coefficient (r²) > 0.999 [5].
Accuracy (% Recovery) To measure the closeness of results to the true value. Spike placebo with known amounts of analyte at multiple levels (e.g., 50%-150%). Acceptance: Mean recovery of 98-102% [5].

| Precision | To measure the degree of repeatability under normal conditions. | Analyze multiple homogenous samples. Repeatability: %RSD ≤ 2.0% for multiple preparations on different days [5]. Intermediate Precision: %RSD ≤ 2.0% for multiple preparations by different analysts/instruments [5]. | | LOD / LOQ | To define the lowest amount that can be detected or quantified. | LOD = 3.3 × (SD/Slope). LOQ = 10 × (SD/Slope). SD is the standard deviation of the response, S is the slope of the calibration curve [5]. | | Specificity | To ensure the method measures only the analyte in the presence of other components. | Demonstrate resolution from known impurities, degradation products, and excipients. No interference in blank/placebo. |

Experimental Protocol: Detecting Labware-Derived Contamination

Here is a detailed methodology for the critical task of identifying oleamide-leaching labware, based on the procedures used in the research [4].

1.0 Objective To develop an ultra-high-performance liquid chromatography-electrospray ionization-mass spectrometry (UHPLC-ESI-MS) method for identifying oleamide contamination leaching from laboratory plasticware during sample preparation.

2.0 Materials

  • Solvents: LC-MS grade Methanol (or other appropriate solvent) [4].
  • Labware to Test: Plastic syringes, centrifuge vials, membrane filters (e.g., PVDF, PTFE), Pasteur pipettes [4].
  • Control Labware: Amber glass storage vials with PTFE-lined caps [4].
  • Reference Standard: Oleamide and/or this compound standard for identification.

3.0 Method 3.1 Sample (Labware) Extraction:

  • Avoid using any other plastic items during the extraction process [4].
  • For each item of labware to be tested, perform multiple extractions by passing or immersing the item in a suitable volume of LC-MS grade methanol [4].
  • Collect all extracts in pre-cleaned amber glass vials with PTFE-lined caps [4].
  • Evaporate the extracts to dryness under a gentle stream of nitrogen gas [4].
  • Reconstitute the dry residue in 0.5 mL of methanol for UHPLC-ESI-MS analysis [4].

3.2 UHPLC-ESI-MS Analysis:

  • Chromatography: Develop a reversed-phase UHPLC method suitable for separating oleamide. The exact column and mobile phase will need to be optimized for your system.
  • Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Monitor for oleamide and related compounds. The specific m/z values will depend on your target analytes (e.g., this compound).

4.0 Data Interpretation

  • Analyze the procedural blank (methanol processed without labware) and the labware extracts.
  • A peak identified as oleamide or this compound in a labware extract that is absent in the procedural blank confirms that the specific labware item is a source of contamination [4].

The workflow below summarizes the experimental process for detecting and mitigating this contamination.

Start Start: Suspect Labware Contamination Blank Run Procedural Blank Start->Blank Analyze UHPLC-ESI-MS Analysis Blank->Analyze Decision Oleamide Peak in Blank? Analyze->Decision Contaminated Result: Labware is Contaminated Decision->Contaminated Yes Valid Proceed with Valid Sample Analysis Decision->Valid No Mitigate Mitigation Strategies Contaminated->Mitigate Clean Use Glass/Tested Plastic Labware Mitigate->Clean Clean->Start Re-test

References

Understanding PEG-3 Oleamide Contamination

Author: Smolecule Technical Support Team. Date: February 2026

PEG-3 Oleamide (or Amide OMV-3) is a common polymer lubricant and slip additive that can leach from plastic labware into solvents during sample preparation [1] [2]. It is also a bioactive signaling molecule, which makes its presence as a contaminant particularly problematic as it can be mistakenly identified as a natural compound in samples and interfere with bioassays [2].

The core issue is that oleamide can originate from either the sample itself or the labware used, leading to erroneous analytical results. One study identified oleamide as a primary interference leaching from various labware items, including syringe filters (PVDF, H-PTFE), plastic syringes, centrifuge vials, and Pasteur pipettes [2].

Troubleshooting Guide & FAQs

Here are answers to common questions and steps for troubleshooting contamination issues.

Frequently Asked Questions

  • Q: My analysis shows the presence of this compound. How can I tell if it's from my sample or my labware?

    • A: Analyze procedural blanks. Process solvents without your sample through the entire preparation workflow using the same labware. If this compound is detected in the blank, your labware is the likely source [2].
  • Q: Which types of labware are known to leach this compound?

    • A: Leaching has been observed from [2]:
      • Plastic syringes (5 mL and 20 mL)
      • Membrane filters (PVDF, H-PTFE)
      • Plastic centrifuge vials
      • Plastic Pasteur pipettes
  • Q: What analytical techniques can detect and confirm this compound contamination?

    • A: Multiple techniques have been used, including UHPLC-ESI-MS, HPTLC-ESI-MS, ¹H NMR, and cell-based bioassays (e.g., TLR4-based assays) [2].

Troubleshooting Steps for Contamination

  • Analyze Procedural Blanks: Essential first step to identify leachables from your workflow [2].
  • Inspect All Plastic Labware: Be aware that even labware deemed chemically compatible can leach contaminants [2].
  • Confirm with Multiple Techniques: Use a combination of techniques like UHPLC-MS and NMR for definitive identification [2].
  • Switch to Alternative Materials: Where possible, use glass, amber glass vials with PTFE-lined caps, or other non-leaching materials during sample handling and storage [2].

Experimental Data Summary

The table below summarizes key experimental findings from a relevant study on oleamide interference.

Aspect Investigated Method/Technique Used Key Finding
Labware Leaching ¹H NMR, HPTLC, UHPLC-ESI-MS Oleamide leached from PVDF/H-PTFE syringe filters, plastic syringes, centrifuge vials, and Pasteur pipettes [2].
Bioassay Interference TLR4-based bioassay Oleamide showed anti-inflammatory effect at 100 µg/mL; plastic syringe extractables showed pro-inflammatory effect [2].
Proposed Detection UHPLC-ESI-MS A specific method was developed to help researchers identify oleamide-leaching labware [2].

Proposed Experimental Workflows

Based on the literature, here are two core workflows for identifying and preventing contamination.

Workflow 1: Identifying the Contamination Source This logical pathway helps determine if this compound is a true analyte or a contaminant.

contamination_workflow This compound Source Identification start This compound Detected in Sample blank_test Analyze Procedural Blank (UHPLC-ESI-MS) start->blank_test blank_negative Blank Negative blank_test->blank_negative No oleamide blank_positive Blank Positive blank_test->blank_positive Contains oleamide conclusion_sample Confirmed Sample Analyte blank_negative->conclusion_sample conclusion_contaminant Confirmed Labware Contaminant blank_positive->conclusion_contaminant action Switch to Non-Leaching Labware (e.g., Glass) conclusion_contaminant->action

Workflow 2: Key Methodology for Detection This diagram outlines the main components of the analytical method cited for detecting leached oleamide.

detection_method Key Detection method for Leached Oleamide a Labware Extraction b Solvent: Methanol (LC-MS grade) a->b c Technique: UHPLC-ESI-MS b->c d Confirmation: HPTLC-ESI-MS or 1H NMR c->d

Key Technical Notes

The provided workflows are based on methodologies from scientific literature [2]. For implementation:

  • Method Details: The published UHPLC-ESI-MS method is specifically noted for detecting oleamide in labware extracts, but specific parameters (column, mobile phase, etc.) were not detailed in the available summary [2].
  • Sample Handling: The study emphasized that leaching can occur even with solvents considered chemically compatible with the polymer material. Using amber glass vials with PTFE-lined caps for storage was part of the tested methodology [2].

References

Understanding Critical Micelle Concentration (CMC)

Author: Smolecule Technical Support Team. Date: February 2026

The Critical Micelle Concentration (CMC) is the concentration of surfactants above which micelles spontaneously form and all additional surfactants added to the system will form micelles [1]. Surfactants are amphiphilic molecules, meaning they have both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head [2].

Below the CMC, surfactant molecules preferentially align at the air-water interface, reducing surface tension. After the CMC is reached, the interface becomes saturated with surfactant molecules, and any further addition leads to the formation of micelles in the bulk solution, leaving the surface tension relatively constant [3] [4]. The following diagram illustrates this process and a common method to determine the CMC.

CMC Values of Reference Surfactants

Although data for PEG-3 oleamide is missing, the table below shows CMC values for other non-ionic surfactants, which typically have very low CMCs compared to ionic surfactants [1]. This illustrates how CMC decreases as the hydrophobic tail lengthens.

Surfactant Category CMC (Molarity)
Penta(ethyleneglycol)monooctyl ether (C8E5) Non-ionic 9.00 × 10⁻⁴
Penta(ethyleneglycol)monodecyl ether (C10E5) Non-ionic 9.00 × 10⁻⁴
Pentaethylene glycol monododecyl ether (C12E5) Non-ionic 6.50 × 10⁻⁵

Experimental Protocols for CMC Determination

For a researcher needing to determine the CMC of this compound experimentally, here are detailed methodologies for the most common techniques.

Surface Tension Measurement

This is one of the most common methods for determining the CMC [2] [3] [5].

  • Principle: The method tracks the reduction of surface tension as surfactant concentration increases. The CMC is identified as the point where the surface tension stops decreasing and forms a plateau.
  • Procedure:
    • Prepare a series of surfactant solutions with varying, known concentrations.
    • Measure the surface tension of each solution, for example, using a tensiometer with a Wilhelmy plate or a du Noüy ring.
    • Plot the measured surface tension against the logarithm of the surfactant concentration.
    • The CMC is determined from the intersection point of the two linear regression lines drawn through the descending and the plateau sections of the graph [3].
Conductivity Measurement

This method is primarily suitable for ionic surfactants [5].

  • Principle: In ionic surfactants, the mobility of surfactant ions changes upon micellization. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the increase in conductivity is less pronounced due to the lower mobility of the larger micelles.
  • Procedure:
    • Prepare a series of ionic surfactant solutions with varying concentrations.
    • Measure the electrical conductivity of each solution.
    • Plot the conductivity versus the surfactant concentration.
    • The CMC is identified as the distinct break or change in slope of the resulting curve [1] [5].
Spectroscopic Methods

These are indirect methods that use a probe molecule whose properties change in a micellar environment [5].

  • Principle: A dye (e.g., a hydrophobic fluorescent probe) is introduced into the surfactant solutions. Below the CMC, the dye is in a polar aqueous environment. Above the CMC, it can be solubilized in the hydrophobic core of the micelles, which causes a change in its spectroscopic properties (e.g., a shift in its UV-Vis absorption or fluorescence emission spectrum).
  • Procedure:
    • Prepare surfactant solutions with a fixed, low concentration of a suitable dye across a range of surfactant concentrations.
    • Measure the UV-Vis absorption or fluorescence emission spectra for each solution.
    • Plot the change in the spectral property (e.g., absorbance at a specific wavelength or fluorescence intensity) against the surfactant concentration.
    • The CMC is identified as the concentration at which a sharp change in the spectroscopic signal is observed.

Finding the Specific Data

To locate the specific CMC value for this compound, I suggest you:

  • Consult specialized databases: Search in chemical databases like SciFinder or Reaxys, which are particularly skilled at retrieving specific physicochemical properties for complex molecules.
  • Review formulation literature: Look for scientific articles or product formulation patents related to oleamide or PEGylated fatty acid amides, as the CMC value may be reported within the experimental section.
  • Contact suppliers: Reach out to chemical manufacturers and suppliers that list this compound in their catalog and inquire directly for technical data sheets.

References

PEG-3 oleamide stability compared to other surfactants

Author: Smolecule Technical Support Team. Date: February 2026

PEG-3 Oleamide Overview and Available Data

This compound is a non-ionic surfactant created by attaching a short polyethylene glycol (PEG) chain to oleic acid [1]. Its key characteristics are summarized in the table below.

Property Description
Chemical Nature Amide of oleic acid and polyethylene glycol (PEG-3) [2] [1].
Primary Functions Emulsifier, stabilizer, and thickener [2]. In cosmetics, acts as a gentle cleansing and emulsifying agent [1].
Typical Applications Used in cosmetic products (creams, lotions, makeup) and industrial applications (coatings, lubricants, plastics) [2] [1].

The search results do not provide specific quantitative data on its physical stability (e.g., thermal degradation, aggregation propensity) compared to other surfactants like polysorbates.

Insights from Related Protein Stabilization Research

While direct data on this compound is unavailable, one study provides relevant insights on the general stabilizing effect of protein PEGylation and its interaction with surfactants [3]. This research on the therapeutic protein filgrastim (G-CSF) offers a useful parallel for understanding potential stabilization mechanisms.

The study compared native G-CSF with its PEGylated form (PEG-GCSF) in the presence of polysorbate 20 [3]. Key findings are summarized below.

Aspect Studied Key Finding on Impact of PEGylation
Heat-Induced Aggregation PEG-GCSF showed improved resistance. While both proteins aggregated, the presence of PEG minimized aggregate size to below 120 nm, compared to over 2 μm for native G-CSF [3].
Protein Conformation PEGylation did not significantly alter the protein's secondary structure or its temperature-induced conformational changes [3].
Surface Activity PEGylation increased the amphiphilic nature of the protein, allowing it to lower surface tension more effectively [3].
Surfactant Interaction Polysorbate 20 interacted weakly with both G-CSF and PEG-GCSF via a hydrophobic mechanism. The presence of the surfactant did not minimize thermal-induced instability for either protein form [3].

The experimental workflow from this study is outlined in the diagram below, which may serve as a reference for designing stability tests.

G Start Start: Protein Stability Study CD Circular Dichroism (CD) Start->CD Assesses Conformational Changes ST Surface Tension Start->ST Measures Amphiphilic Nature DLS Dynamic Light Scattering (DLS) Start->DLS Monitors Aggregate Growth with Temperature ITC Isothermal Titration Calorimetry (ITC) Start->ITC Probes Surfactant Binding Mechanism Analysis Data Analysis CD->Analysis ST->Analysis DLS->Analysis ITC->Analysis Findings Key Findings on Stability & Interactions Analysis->Findings Generates

Suggestions for Further Research

To obtain the specific comparative stability data you need, I suggest the following approaches:

  • Refine Your Search: Use specialized scientific databases like PubMed, Scopus, or Web of Science with more targeted queries such as "this compound stability surfactant comparison" or "PEGylated oleamide pharmaceutical formulation."
  • Investigate Broader Surfactant Literature: Research the stability data of structurally similar non-ionic surfactants (e.g., other PEGylated fatty acid amides or polysorbates) to infer potential properties of this compound.
  • Consult Manufacturer Data: Directly contact chemical suppliers and manufacturers of this compound (like Chempri [2]) to request technical data sheets, stability studies, or whitepapers not available in public domain.

References

PEG-3 oleamide interfacial tension reduction vs other surfactants

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Surfactant Performance

For researchers, a meaningful comparison of PEG-3 Oleamide against other surfactants should evaluate several key performance parameters:

  • Interfacial Tension (IFT) Reduction: The primary function, measured in mN/m.
  • Critical Micelle Concentration (CMC): The concentration at which surfactant molecules begin to form micelles, indicating efficiency.
  • Emulsion Stability: The ability to form and stabilize a mixture of immiscible liquids, often measured over time.
  • Hydrophile-Lipophile Balance (HLB): A value between 0-20 that predicts a surfactant's behavior and suitable applications [1].

Key Experimental Protocols

The following standard methodologies are used to generate quantitative data for surfactant comparisons. The specific protocols you use should be tailored to your target application (e.g., drug delivery, enhanced oil recovery).

Interfacial Tension (IFT) Measurement

The Pendant Drop Method is a common and accurate technique for measuring IFT [2].

  • Workflow Diagram:

Start Start: Prepare Surfactant Solution A Form pendant drop using a syringe Start->A B Capture image of the drop profile A->B C Software fits shape to Young-Laplace equation B->C D Calculate Interfacial Tension (γ) C->D

  • Procedure: A syringe needle is immersed in the oil phase and used to form a pendant drop of the aqueous surfactant solution. A camera captures the drop's profile. Software analyzes the shape by fitting it to the Young-Laplace equation, which balances gravitational force against interfacial tension, to calculate the IFT value (γ) [2].
  • Key Parameters: Vary surfactant concentration, oil phase type, temperature, and salinity to test under different conditions.
Critical Micelle Concentration (CMC) Determination
  • Method: Conductivity Method [3].
  • Procedure: Prepare a series of surfactant solutions with increasing concentration. Measure the conductivity of each solution. Plot conductivity versus concentration. The CMC is identified as the point where the slope of the line changes, indicating micelle formation.
Emulsion Stability Testing
  • Method: Bottle Testing or Turbiscan Analysis [3].
  • Procedure:
    • Create an oil-in-water emulsion using a standard method (e.g., magnetic stirring followed by sonication).
    • The emulsion is left to stand, and its stability is monitored.
    • Bottle Test: Visually inspect phase separation over time and measure the volume of separated phases.
    • Turbiscan: Uses multiple light scattering to quantitatively track droplet migration and size changes, providing faster and more precise stability data.

Framework for Presenting Your Data

When you conduct your experiments, you can summarize the results using tables like the ones below.

Table 1: Surfactant Properties and Performance Comparison This table provides a direct, quantitative comparison of key metrics.

Surfactant HLB Value CMC (mmol/L) IFT against Mineral Oil (mN/m) Emulsion Stability (Hours)
This compound To be tested To be tested To be tested To be tested
Soybean Lecithin Wide range (1.4-19) [1] Varies with source Reported for diesel [3] Highly pH-dependent [3]
Poloxamer 184 ~15 (estimated) To be tested To be tested To be tested
CTAC ~10 (cationic) To be tested Reported for diesel [3] To be tested
SLES ~40 (anionic) To be tested Reported for diesel [3] To be tested

Table 2: Effect of Formulation Conditions on this compound Performance This table helps document how performance changes with environment.

Test Condition CMC (mmol/L) IFT (mN/m) Key Observation
pH = 4 To be tested To be tested To be tested
pH = 7 To be tested To be tested To be tested
Salinity = 1% NaCl To be tested To be tested To be tested
Salinity = 5% NaCl To be tested To be tested To be tested
Temperature = 25°C To be tested To be tested To be tested
Temperature = 40°C To be tested To be tested To be tested

References

PEG-3 oleamide environmental fate and degradation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Functions

The table below summarizes the fundamental information about PEG-3 Oleamide.

Property Description
Chemical Name This compound, also known as Amide OMV-3 [1]
INCI Name This compound [1]
CAS Number 26027-37-2 [1]
Chemical Structure Amide of oleic acid and polyethylene glycol (PEG) [1]
Primary Functions Emulsifier, stabilizer, and thickener [1]

Synthesis and Applications

  • Production Process: this compound is produced by a chemical reaction that combines oleic acid (often derived from vegetable oils) and polyethylene glycol (PEG) under controlled heating conditions [1].
  • Industry Applications: This compound is used in various sectors due to its emulsifying and stabilizing properties [1].
    • Cosmetic Industry: Used in formulations for creams, lotions, and makeup to create a uniform texture and improve shelf life [1].
    • Technical Industry: Serves as an additive in coatings, lubricants, plastics, and other materials to enhance viscosity and stability [1].

Unavailable Information on Environmental Fate

A significant challenge is the lack of specific data on the environmental fate and degradation of this compound. The search results do not contain:

  • Experimental data on its biodegradation rate or products.
  • Toxicity data for aquatic or terrestrial organisms.
  • Information on its behavior in wastewater treatment plants.

Research Pathways and Broader Context

While direct data is unavailable, the search results provide crucial context on the environmental profile of its constituent polymer family, PEGs, which can inform your research strategy.

  • General PEG Environmental Profile: A scientific review suggests that non-ionic polyethylene glycols (PEGs), as a polymer class, are generally considered "more amenable to biodegradation" compared to anionic or cationic polymers. They are also noted to typically show no to low toxicity in aquatic ecotoxicity tests [2]. This does not confirm the behavior of this compound but highlights a relevant area for investigation.
  • Suggested Research Alternatives:
    • Specialized Databases: Search for data on CAS 26027-37-2 in environmental fate and ecotoxicity databases.
    • Read-Across Assessment: Consider a read-across approach using data on substances with similar chemical structures (e.g., other PEG derivatives or oleamides).
    • Experimental Testing: If no data exists, generating experimental data through standard OECD or EPA guidelines for biodegradation and ecotoxicity may be necessary.

The following workflow outlines a potential strategy for your assessment:

G Start Start: Need Data on This compound Step1 1. Search Chemical Databases (CAS 26027-37-2) Start->Step1 Step2 2. Data Found? Step1->Step2 Step3 3. Perform Read-Across with Chemically Similar Substances Step2->Step3 No End Compile Assessment for Comparison Guide Step2->End Yes Step4 4. Consider Experimental Testing Step3->Step4 Step4->End

References

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Wikipedia

PEG-3 oleamide

Use Classification

Cosmetics -> Emulsifying; Surfactant

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-[(9Z)-2-[(1-oxo-9-octadecen-1-yl)amino]ethyl]-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-15-2023

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